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2-(3-Chlorophenyl)azepane Documentation Hub

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  • Product: 2-(3-Chlorophenyl)azepane
  • CAS: 383129-21-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(3-Chlorophenyl)azepane

Chemical Entity Profile & Synthetic Methodology Executive Summary & Chemical Identity 2-(3-Chlorophenyl)azepane is a seven-membered saturated heterocyclic amine belonging to the class of 2-arylazepanes . Structurally, it...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Entity Profile & Synthetic Methodology

Executive Summary & Chemical Identity

2-(3-Chlorophenyl)azepane is a seven-membered saturated heterocyclic amine belonging to the class of 2-arylazepanes . Structurally, it represents a ring-expanded analog of 2-phenylpiperidine and shares pharmacophoric features with arylcyclohexylamines.

In drug discovery, the azepane scaffold is frequently utilized to modulate the conformational flexibility of ligands targeting the NMDA receptor complex or monoamine transporters (DAT/NET). The meta-chloro substitution on the phenyl ring is a strategic medicinal chemistry modification designed to enhance metabolic stability by blocking the primary site of oxidative metabolism (para-position) and influencing the electronic density of the aromatic system.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertyValue / Description
IUPAC Name 2-(3-chlorophenyl)azepane
Molecular Formula C₁₂H₁₆ClN
Molecular Weight 209.72 g/mol
CAS Number Not widely listed; Isomer of 383129-18-8 (4-Cl variant)
Core Scaffold Azepane (Hexamethyleneimine)
Basicity (Predicted pKa) ~10.2 (Secondary Amine)
LogP (Predicted) 3.1 – 3.4 (Lipophilic, CNS penetrant)
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)

Structural Analysis & Pharmacological Logic

The transition from a six-membered piperidine ring to a seven-membered azepane ring introduces specific conformational properties that alter receptor binding kinetics.

Conformational Flexibility

Unlike the rigid chair conformation of piperidines, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformations. This increased entropy can allow the molecule to adopt unique binding poses within the orthosteric sites of the NMDA receptor or the Dopamine Transporter (DAT) , potentially inducing "functional selectivity" or partial agonism/antagonism profiles distinct from their piperidine counterparts (e.g., methylphenidate analogs).

The meta-Chloro Substituent

The inclusion of a chlorine atom at the 3-position (meta) serves two critical functions:

  • Metabolic Blockade: It sterically and electronically hinders CYP450-mediated hydroxylation at the adjacent positions, significantly extending the biological half-life compared to the unsubstituted parent compound.

  • Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the secondary amine slightly (inductive effect), potentially altering the ratio of ionized to unionized species at physiological pH, which influences membrane permeability and blood-brain barrier (BBB) transport.

Synthetic Methodologies

Synthesis of 2-arylazepanes is non-trivial due to the thermodynamic challenges of forming seven-membered rings. Two primary routes are recommended: the Classical Schmidt Rearrangement (for scale-up) and the Modern Photochemical Ring Expansion (for library generation).

Pathway A: The Schmidt Rearrangement (Classical)

This route relies on the ring expansion of a cyclohexanone precursor. It is robust, cost-effective, and scalable.

  • Precursor Synthesis: Grignard addition of 3-chlorophenylmagnesium bromide to cyclohexanone (followed by oxidation) or direct arylation to yield 2-(3-chlorophenyl)cyclohexanone .

  • Ring Expansion: Treatment with hydrazoic acid (generated in situ from NaN₃/H₂SO₄) effects the Schmidt rearrangement, inserting a nitrogen atom to form the lactam: 7-(3-chlorophenyl)azepan-2-one .

  • Reduction: The lactam is reduced using Lithium Aluminum Hydride (LiAlH₄) to yield the final amine.

Pathway B: Photochemical Dearomative Skeletal Editing (Modern)

Recent advances (Manchester, 2023) allow for the direct conversion of nitroarenes into azepanes. This method uses blue light irradiation to convert a nitro group into a singlet nitrene, which mediates a skeletal insertion into the benzene ring, followed by hydrogenation.[1] This is a high-value route for generating diverse libraries from simple nitrobenzene precursors.

Visualization of Synthetic Logic

SynthesisPathways cluster_legend Pathway Legend Start 2-(3-Chlorophenyl) cyclohexanone Schmidt Schmidt Reaction (NaN3, H2SO4) Start->Schmidt Lactam Intermediate: 7-(3-chlorophenyl) azepan-2-one Schmidt->Lactam Reduction Reduction (LiAlH4 / THF) Lactam->Reduction Final TARGET: 2-(3-Chlorophenyl)azepane Reduction->Final Nitro 1-Nitro-3-(alkyl) benzene Photo Photochemical Ring Expansion (Blue Light, 427nm) Nitro->Photo Modern Route Photo->Final Hydrogenation key1 Solid Line: Classical Route (Scale-up) key2 Dashed Line: Photochemical Route (R&D)

Figure 1: Comparative synthetic strategies. The Classical Route (top) is preferred for gram-scale synthesis, while the Photochemical Route (bottom) is ideal for rapid analog generation.

Detailed Experimental Protocol (Pathway A)

Objective: Synthesis of 2-(3-chlorophenyl)azepane via Lactam Reduction. Safety Warning: Hydrazoic acid is explosive and highly toxic. LiAlH₄ is pyrophoric. All operations must be conducted in a fume hood with blast shields.

Step 1: Schmidt Rearrangement
  • Setup: Charge a 500 mL 3-neck round-bottom flask with 2-(3-chlorophenyl)cyclohexanone (10.0 g, 48 mmol) and CHCl₃ (100 mL). Cool to 0°C.

  • Acidification: Add concentrated H₂SO₄ (20 mL) dropwise, maintaining temperature <5°C.

  • Azide Addition: Add Sodium Azide (NaN₃, 3.4 g, 52 mmol) in small portions over 1 hour. Caution: Gas evolution (N₂).

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor via TLC (EtOAc/Hexane) for disappearance of ketone.

  • Workup: Pour onto crushed ice (200 g). Neutralize with NaOH (aq) to pH 8. Extract with DCM (3 x 50 mL). Dry organics (MgSO₄) and concentrate to yield the crude lactam.

Step 2: Lactam Reduction
  • Activation: In a dry 2-neck flask under Argon, suspend LiAlH₄ (2.5 g, 65 mmol) in anhydrous THF (50 mL).

  • Addition: Dissolve the crude lactam (from Step 1) in anhydrous THF (30 mL) and add dropwise to the hydride suspension. The mixture will reflux gently.

  • Reflux: Heat to reflux for 4 hours to ensure complete reduction of the amide carbonyl.

  • Quench (Fieser Method): Cool to 0°C. Carefully add: 2.5 mL H₂O, 2.5 mL 15% NaOH, 7.5 mL H₂O. Stir until a granular white precipitate forms.

  • Isolation: Filter off aluminum salts. Acidify filtrate with HCl/Ether to precipitate 2-(3-chlorophenyl)azepane hydrochloride . Recrystallize from Isopropanol/Ether.

Pharmacological & Signaling Implications[2][6][8][10][11]

The biological activity of 2-(3-chlorophenyl)azepane is predicted to be multimodal, primarily interacting with monoaminergic systems.

Structure-Activity Relationship (SAR) Map
  • Ring Size (7-membered): Increases lipophilicity and alters selectivity compared to piperidines. Often shifts affinity towards NMDA receptors (PCP-site) or Sigma receptors .

  • Secondary Amine: Essential for ionic bonding with the aspartate residue in the receptor binding pocket.

  • 3-Cl Substitution: Increases affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) compared to the unsubstituted analog.

Signaling Pathway Interaction

Pharmacology Ligand 2-(3-Chlorophenyl)azepane NMDA NMDA Receptor (PCP Site) Ligand->NMDA Antagonist (Predicted) MAT Monoamine Transporters (DAT / NET) Ligand->MAT Reuptake Inhibitor CYP Metabolic Enzymes (CYP2D6 / 3A4) Ligand->CYP Steric Hindrance Dissoc Glutamate Transmission Blockade NMDA->Dissoc Stim Synaptic Monoamine Accumulation MAT->Stim Stab Enhanced Metabolic Stability CYP->Stab

Figure 2: Predicted pharmacodynamics. The molecule acts as a dual-action ligand, modulating glutamatergic and monoaminergic transmission.

References

  • Synthesis of Polysubstituted Azepanes: Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.[1] Source: The University of Manchester / Nature Chemistry (Contextual). URL:[Link]

  • Azepane Chemical Data: Title: 2-(4-chlorophenyl)azepane | CAS 383129-18-8 (Isomer Reference). Source: American Elements.[2] URL:[Link]

  • General Azepine Synthesis Reviews: Title: Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. Source: ResearchGate / Current Organic Chemistry. URL:[Link]

  • Azepane General Properties: Title: Azepane - Chemical Structure and Properties.[1] Source: Wikipedia (General Reference). URL:[Link]

Sources

Exploratory

A Framework for Elucidating the Pharmacological Mechanism of Novel Azepane-Based Compounds: A Technical Guide for Researchers

Abstract: The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] This technical guide addres...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications.[1][2] This technical guide addresses the challenge of elucidating the pharmacological mechanism of a novel, uncharacterized compound, using the hypothetical molecule 2-(3-Chlorophenyl)azepane as a case study. In the absence of specific literature on this compound, this document provides a comprehensive, experience-driven framework for its systematic pharmacological evaluation. We will detail a logical, multi-tiered approach, from initial target screening to in-depth mechanistic studies and in vivo validation. This guide is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind experimental choices, complete with detailed protocols and workflow visualizations to ensure scientific integrity and reproducibility.

Introduction: The Azepane Scaffold and the Subject of Inquiry

The seven-membered saturated nitrogen heterocycle, azepane, is a key pharmacophore found in a variety of FDA-approved drugs and clinical candidates.[1] Its conformational flexibility allows for precise three-dimensional arrangements of substituents, enabling interactions with a diverse array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[3][4][5] Azepane derivatives have been investigated for their utility as anticancer, anti-Alzheimer's, and anticonvulsant agents, among other applications.[1]

The subject of this guide, 2-(3-Chlorophenyl)azepane, represents a novel chemical entity. The presence of the azepane ring suggests potential neurological or other systemic activities, while the 3-chlorophenyl substituent is a common feature in compounds targeting monoamine transporters and GPCRs. This guide will outline a robust, systematic approach to de-orphanize such a compound, establishing its pharmacological identity from first principles.

The Pharmacological De-orphanization Workflow: A Multi-Stage Approach

The process of characterizing a novel compound is a tiered endeavor, beginning with broad screening and progressively narrowing to specific mechanistic questions. This ensures an efficient use of resources and builds a logical, evidence-based pharmacological profile.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Validation A Broad Target Screening (e.g., Eurofins SafetyScreen, CEREP panel) B Analysis of Primary Hits (Affinity > 50% inhibition at 10 µM) A->B Identifies potential macromolecular targets C Affinity Determination (Radioligand Binding Assays) B->C Prioritized targets D Functional Activity Profiling (e.g., GTPγS, cAMP, Ca2+ flux assays) C->D Quantifies potency and efficacy E Selectivity Profiling (Testing against related targets) D->E Establishes specificity F Pharmacokinetic (PK) Profiling (ADME studies) E->F Validated lead G Pharmacodynamic (PD) Models (Target engagement & Biomarker studies) F->G Links exposure to target activity H Behavioral Models (Disease-relevant animal models) G->H Translates molecular action to physiological effect

Figure 1: A multi-phase workflow for the pharmacological characterization of a novel compound.

Phase 1: Broad Target Screening and Hit Identification

The initial step for a completely uncharacterized compound is to perform a broad screen against a panel of known biological targets. This is a cost-effective strategy to generate initial hypotheses about the compound's mechanism of action.

Rationale: Rather than pursuing a specific target based on structural similarity alone, an unbiased screen minimizes the risk of missing unexpected activities. Commercial services (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) offer panels that cover hundreds of GPCRs, ion channels, transporters, kinases, and enzymes.

Execution: 2-(3-Chlorophenyl)azepane would be submitted for screening at a fixed concentration (typically 1-10 µM). The primary data output is typically presented as a percentage of inhibition or activation relative to a control ligand.

Data Interpretation: "Hits" are identified as targets where the compound exhibits significant activity, often defined as >50% inhibition or stimulation. For instance, given the 2-phenylazepane structure, potential hits might include dopamine, serotonin, or norepinephrine transporters, or various GPCRs like histamine or dopamine receptors.[6][7]

Phase 2: In Vitro Mechanistic Characterization

Once primary hits are identified, the next phase involves a detailed in vitro pharmacological workup to confirm and quantify these interactions.

Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[8][9] They directly measure the interaction between the test compound and the target protein.

Principle: These assays measure the ability of the unlabeled test compound (the "competitor," i.e., 2-(3-Chlorophenyl)azepane) to displace a radiolabeled ligand (the "tracer") that is known to bind to the target with high affinity and specificity. The result is an inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

This protocol is a generalized example for determining the affinity of our hypothetical compound for a GPCR target, such as the Dopamine D1 receptor, based on a potential screening hit.[10]

1. Membrane Preparation:

  • Culture cells stably expressing the human Dopamine D1 receptor (e.g., HEK293 or CHO cells).

  • Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptor.[11]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration (e.g., via BCA assay).[11] Store aliquots at -80°C.

2. Assay Setup (96-well plate format):

  • To each well, add in order:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
    • 50 µL of a serial dilution of 2-(3-Chlorophenyl)azepane (the competitor).
    • 50 µL of the radioligand (e.g., [³H]-SCH23390 for the D1 receptor) at a fixed concentration near its Kd.
    • 100 µL of the prepared membrane homogenate (containing 10-50 µg of protein).
  • Total Binding: Wells containing only buffer, radioligand, and membranes.

  • Non-specific Binding (NSB): Wells containing a high concentration of a known, non-radioactive D1 antagonist (e.g., 10 µM Butaclamol) in place of the test compound.

3. Incubation and Filtration:

  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11]

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[11]

4. Quantification and Data Analysis:

  • Dry the filters and place them in scintillation vials with a scintillation cocktail, or use a filter-mat scintillation counter.

  • Count the radioactivity (in counts per minute, CPM) trapped on the filters.

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of 2-(3-Chlorophenyl)azepane.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_analysis Data Analysis Membranes Receptor-expressing Membranes Incubation Incubate to Equilibrium: [R] + [L]* + [I] Membranes->Incubation Radioligand Radioligand ([L]*) Radioligand->Incubation Competitor Test Compound (I) Competitor->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Bound Bound Radioligand ([RL]) on filter Filtration->Bound Unbound Free Radioligand ([L]) in filtrate Filtration->Unbound Counting Scintillation Counting Bound->Counting Plotting Plot % Inhibition vs [I] Counting->Plotting Calculation Calculate IC50 -> Ki Plotting->Calculation

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Activity Determination

High affinity does not describe the functional consequence of binding. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). Functional assays are required to determine this.[12]

Choice of Assay: The appropriate functional assay depends on the target class.

  • For GPCRs:

    • GTPγS Binding Assay: A proximal assay that measures the very first step of G-protein activation.[13][14] It is particularly useful for distinguishing full from partial agonists.[14]

    • Second Messenger Assays: Measure downstream signaling events, such as changes in cyclic AMP (cAMP) for Gs/Gi-coupled receptors or calcium mobilization for Gq-coupled receptors.[3][5]

  • For Transporters: Substrate uptake assays using a radiolabeled or fluorescent substrate (e.g., [³H]-dopamine for the dopamine transporter). Inhibition of uptake indicates an antagonist/blocker profile.

  • For Ion Channels: Electrophysiology (e.g., patch-clamp) or fluorescence-based ion flux assays (e.g., using voltage-sensitive or ion-sensitive dyes).[15]

This protocol describes how to determine if 2-(3-Chlorophenyl)azepane acts as an agonist at a Gi/o-coupled GPCR.

1. Reagents and Membranes:

  • Membranes are prepared as described in the radioligand binding protocol.

  • Assay Buffer: Typically contains HEPES, MgCl₂, NaCl, and a reducing agent like DTT.[14]

  • [³⁵S]GTPγS (radioligand).

  • GDP: Added to the assay to ensure G-proteins are in their inactive, GDP-bound state prior to stimulation.[14]

2. Assay Procedure (Scintillation Proximity Assay - SPA format):

  • In a 96-well plate, add assay buffer, GDP, and the cell membranes. Pre-incubate for 15-30 minutes at room temperature.[14]

  • Add serial dilutions of 2-(3-Chlorophenyl)azepane (or a known agonist as a positive control). For antagonist testing, the test compound is added along with a fixed concentration of a known agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

  • Add a slurry of wheat germ agglutinin (WGA)-coated SPA beads. These beads bind to glycosylated proteins on the cell membrane, bringing the [³⁵S]GTPγS, when bound to the G-protein, into close proximity with the scintillant in the bead.[13]

  • Seal the plate and incubate for 1-3 hours at room temperature with gentle agitation.[14]

  • Quantify the radioactivity in a microplate scintillation counter. No separation step is needed.

3. Data Analysis:

  • Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • Plot the stimulated binding (above basal) against the log concentration of the test compound.

  • Fit the data to determine the EC50 (potency) and Emax (efficacy) relative to a standard full agonist. An increase in [³⁵S]GTPγS binding indicates agonist activity.

Quantitative Data Summary

All affinity and functional data for 2-(3-Chlorophenyl)azepane should be summarized in a clear, tabular format.

TargetAssay TypeParameterValue (nM)
Dopamine D1 Receptor[³H]-SCH23390 BindingKiHypothetical Value
Dopamine D1 ReceptorcAMP AccumulationEC50 / IC50Hypothetical Value
Dopamine D1 ReceptorcAMP AccumulationEmax (%)Hypothetical Value
Serotonin Transporter[³H]-Citalopram BindingKiHypothetical Value
Serotonin Transporter[³H]-5-HT UptakeIC50Hypothetical Value
Other Hits............

Phase 3: In Vivo Characterization

Promising in vitro data must be translated to an in vivo setting. This phase assesses the compound's behavior in a whole organism, which is crucial for predicting its therapeutic potential.[16]

Pharmacokinetics (PK)

Before assessing in vivo efficacy, it is essential to understand the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A compound with excellent in vitro potency is of little use if it cannot reach its target in the brain or is metabolized too quickly.

Key Studies:

  • In Vitro ADME: Caco-2 permeability (to predict oral absorption), metabolic stability in liver microsomes, and plasma protein binding.

  • In Vivo PK: Administering the compound to rodents (e.g., via intravenous and oral routes) and measuring its concentration in plasma and, critically for a CNS-active compound, the brain over time. This determines key parameters like half-life, bioavailability, and brain-to-plasma ratio.[17]

Pharmacodynamics (PD) and Target Engagement

PD studies confirm that the compound interacts with its intended target in the living animal to produce a measurable biological response.

Methods:

  • Receptor Occupancy: Can be measured ex vivo by administering the compound to an animal, followed by harvesting the brain tissue and performing a radioligand binding assay to see how much of the target receptor is occupied.

  • Biomarker Analysis: Measuring a downstream physiological change linked to the target's activity. For example, if 2-(3-Chlorophenyl)azepane is a dopamine reuptake inhibitor, microdialysis could be used to measure changes in extracellular dopamine levels in specific brain regions.[18]

Behavioral Pharmacology

The final preclinical step is to evaluate the compound in animal models that are relevant to a potential therapeutic indication.[19] The choice of model is dictated by the in vitro mechanism of action.

Example Models:

  • Antidepressant Activity: Forced swim test, tail suspension test.[19]

  • Anxiolytic Activity: Elevated plus maze, open field test.[19]

  • Cognitive Enhancement: Morris water maze, novel object recognition.[19]

  • Psychostimulant Activity: Locomotor activity monitoring.

These studies help to establish a dose-response relationship for the physiological effect and provide crucial proof-of-concept data before considering clinical development.

Conclusion

While the specific pharmacological mechanism of 2-(3-Chlorophenyl)azepane is not currently documented, this guide provides a robust and scientifically validated framework for its elucidation. By employing a logical progression from broad screening to detailed in vitro characterization and finally to in vivo validation, researchers can build a comprehensive pharmacological profile for any novel chemical entity. This systematic approach, grounded in established principles of experimental pharmacology, is essential for the successful discovery and development of new therapeutic agents.[20][21]

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Medicilon. (n.d.). CNS Pharmacology Models. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Neuroscience Models. Retrieved from [Link]

  • Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved from [Link]

  • SynapCell. (n.d.). Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. Retrieved from [Link]

  • Thibault, G., & Schiffrin, E. L. (2001). Radioligand Binding Assay. Springer Nature Experiments. Retrieved from [Link]

  • UNC Chapel Hill. (n.d.). PDSP - Functional Assays Protocols. Retrieved from [Link]

  • StudySmarter. (2024). Experimental Pharmacology: Techniques & Examples. Retrieved from [Link]

  • Summerfield, S., & Jeffrey, P. (2013). In vitro, in vivo and in silico models of drug distribution into the brain. PubMed. Retrieved from [Link]

  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Cell Physiology. Retrieved from [Link]

  • ResearchGate. (n.d.). Flow Chart Outlining the Fractionation and [35S]GTPγS-binding Procedure. Retrieved from [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Walsh Medical Media. (2025). Experimental Pharmacology: Exploring Drug Actions in Research. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Jubilant Biosys. (n.d.). GPCRs & Ion Channels. Retrieved from [Link]

  • ChemPartner. (n.d.). GPCR/NR/Ion Channel/Transporter. Retrieved from [Link]

  • Woehler, A., & Ponimaskin, E. (2016). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. PubMed. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Kumar, A. et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. MDPI. Retrieved from [Link]

  • Clementi, F. (2006). Analytical and Experimental Pharmacology, Challenges Ahead. PMC. Retrieved from [Link]

  • Sessa, R. et al. (2022). Editorial: Methods and application in experimental pharmacology and drug discovery. PMC. Retrieved from [Link]

  • Zha, G. F. et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Sanchez, R. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ResearchGate. Retrieved from [Link]

  • Isenegger, P. G. et al. (2023). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. Retrieved from [Link]

  • Łażewska, D. et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. PubMed. Retrieved from [Link]

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Foundational

A Technical Review of 3-Chlorophenyl Substituted Azepanes: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals Abstract: The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into pharmacologically active agents d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The azepane scaffold is a privileged seven-membered nitrogen-containing heterocycle frequently incorporated into pharmacologically active agents due to its conformational flexibility and ability to present substituents in a distinct three-dimensional space.[1][2] The introduction of a 3-chlorophenyl substituent onto this ring system can significantly influence physicochemical properties and biological activity, making this class of compounds an area of growing interest in medicinal chemistry. This guide provides a comprehensive review of the synthetic strategies for accessing 3-chlorophenyl substituted azepanes, details their characterization, explores their known and potential pharmacological applications, and discusses future research directions.

Introduction to the Azepane Scaffold in Medicinal Chemistry

The azepane ring, a saturated derivative of azepine, is a key structural motif in numerous biologically active molecules.[3][4][5][6][7] Its non-planar, flexible nature allows it to adopt various conformations, such as chair and boat forms, enabling optimal interactions with diverse biological targets.[8] Unlike the more common five- and six-membered pyrrolidine and piperidine rings, the seven-membered azepane offers a unique spatial arrangement for substituents, opening up underexplored chemical space for drug discovery.[9] The incorporation of an aryl group, specifically a 3-chlorophenyl moiety, introduces a combination of lipophilicity, electronic effects, and steric bulk that can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target binding affinity and selectivity.

Synthetic Strategies for 3-Arylazepanes

The construction of the 3-arylazepane core presents a significant challenge for synthetic chemists.[9] Several strategies have been developed, each with distinct advantages and limitations. The choice of a synthetic route is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Ring Expansion Reactions

Ring expansion methodologies offer an elegant way to construct the seven-membered azepane ring from more readily available smaller ring systems.

  • Beckmann Rearrangement: A classical and powerful method involves the acid-catalyzed rearrangement of a cyclohexanone oxime. To synthesize a 3-substituted azepane, the precursor would be a 2-substituted cyclohexanone. The causality behind this choice lies in the predictable migration of the carbon anti-periplanar to the oxime's leaving group, which dictates the final position of the substituent on the azepane ring.

  • Piperidine Ring Expansion: More modern approaches can achieve highly stereoselective and regioselective synthesis of azepane derivatives through the expansion of a substituted piperidine ring.[10] This method offers excellent control over the final product's stereochemistry, which is crucial for pharmacological activity.

Photochemical Dearomatization of Nitroarenes

A novel and powerful strategy involves the photochemical dearomative ring expansion of nitroarenes.[9] This approach is particularly advantageous as it allows the direct translation of the substitution pattern from a simple, commercially available nitrobenzene precursor to the final saturated azepane.[9]

Causality of the Workflow: This process is initiated by blue light, which excites the nitro group, leading to the formation of a singlet nitrene. This highly reactive intermediate drives the expansion of the six-membered aromatic ring into a seven-membered 3H-azepine, which can then be hydrogenated to the desired polysubstituted azepane.[9] The predictability of this rearrangement makes it a highly modular and efficient route for creating diverse azepane libraries.[9]

Caption: Workflow for azepane synthesis via photochemical ring expansion.

Cyclization of Linear Precursors

The synthesis of azepanes can also be achieved through the cyclization of appropriately functionalized linear precursors. Methods such as intramolecular reductive amination or ring-closing metathesis (RCM) are commonly employed, though they often require multi-step syntheses to prepare the necessary linear chains.[9]

Protocol 2.1: Representative Synthesis via Photochemical Ring Expansion

This protocol is adapted from the general principles of nitroarene dearomatization.[9]

Objective: To synthesize 4-(3-chlorophenyl)azepane from 1-chloro-3-(4-nitrobenzyl)benzene.

Materials:

  • 1-chloro-3-(4-nitrobenzyl)benzene

  • Triisopropyl phosphite (P(Oi-Pr)3)

  • Diethylamine (Et2NH)

  • Isopropyl alcohol (i-PrOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H2)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Blue LED light source (e.g., 427 nm)

Procedure:

  • Reaction Setup: In a suitable photochemical reactor vessel, dissolve the substituted nitrobenzene (1.0 eq) in i-PrOH.

  • Addition of Reagents: Add diethylamine (8.0 eq) followed by triisopropyl phosphite (20.0 eq) to the solution.

  • Photochemical Reaction: Irradiate the mixture with a blue LED light source at room temperature with stirring until complete consumption of the starting material is observed by TLC or LC-MS.

  • Workup (Step 1): Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in EtOAc and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude azepine intermediate.

  • Hydrogenation: Dissolve the crude intermediate in EtOAc and add Pd/C (10 mol%).

  • Reduction: Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete.

  • Final Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with EtOAc. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to afford the desired 3-chlorophenyl substituted azepane.

Validation: The structure and purity of the final compound must be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Spectroscopic Characterization

The structural elucidation of 3-chlorophenyl substituted azepanes relies on standard spectroscopic techniques. The following table summarizes the expected data.

Technique Key Features and Expected Data
¹H NMR Aromatic Protons: Signals typically appear in the δ 7.0-7.5 ppm range, with splitting patterns characteristic of a 1,3-disubstituted benzene ring.Azepane Ring Protons: Complex multiplets are expected in the δ 1.5-3.5 ppm range due to the ring's flexibility and potential for complex spin-spin coupling. The proton at C3 (bearing the aryl group) will appear as a distinct multiplet.N-H Proton: If unsubstituted on the nitrogen, a broad singlet may be observed, the chemical shift of which is solvent-dependent.
¹³C NMR Aromatic Carbons: Signals appear in the δ 120-150 ppm range. The carbon attached to chlorine will show a characteristic chemical shift.Azepane Ring Carbons: Aliphatic signals will be present in the δ 25-60 ppm range.
Mass Spec (HRMS) Provides the exact mass of the molecule, confirming the elemental composition. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Pharmacological Significance and Biological Activity

While the literature specifically on 3-chlorophenyl substituted azepanes is nascent, the broader class of aryl-azepanes and related structures demonstrates significant potential across various therapeutic areas. The 3-chlorophenyl moiety is a common substituent in centrally active agents, often enhancing blood-brain barrier penetration and modulating receptor affinity.

Potential as CNS Agents

Many azepane-containing compounds are being investigated for their effects on the central nervous system (CNS).[2] Benzodiazepines, a well-known class of CNS drugs, feature a fused diazepine ring.[11] The structure-activity relationship (SAR) of related non-rigid benzodiazepine analogues suggests that an out-of-plane phenyl ring, often with an electron-withdrawing substituent, is beneficial for activity at GABA-A receptors.[12] This suggests that 3-chlorophenyl azepanes could be explored as novel anxiolytic, anticonvulsant, or sedative-hypnotic agents.

Anticancer Potential

Derivatives of related seven-membered heterocycles have shown promise as anticancer agents. For example, a study on novel homopiperazine (1,4-diazepane) derivatives found that a 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide exhibited good cytotoxic activity against a B-cell leukemic cell line with an IC50 value of 18 µM.[13] This highlights the potential utility of the N-(3-chlorophenyl)carboxamide pharmacophore, which could be integrated into an azepane scaffold. The mechanism of action for related compounds has been linked to the induction of apoptosis.[14]

Caption: Logical relationship in the SAR of 3-chlorophenyl azepanes.

Structure-Activity Relationship (SAR) Insights

Based on analogous series of heterocyclic compounds, several SAR principles can be inferred:

  • Position of the Aryl Group: The substitution at the 3-position of the azepane ring provides a distinct vector into three-dimensional space compared to 2- or 4-substitution, which will be critical for specific receptor interactions.

  • Role of the Chlorine Atom: The chlorine atom at the meta-position of the phenyl ring acts as an electron-withdrawing group and increases lipophilicity. Its position influences the electronic distribution of the entire aryl ring, which can be crucial for interactions like π-π stacking or halogen bonding with protein targets.[12]

  • N-Substitution: The secondary amine of the azepane ring provides a handle for further derivatization. Introducing different substituents on the nitrogen atom can fine-tune the compound's polarity, basicity, and steric profile, significantly impacting its pharmacological properties.

Compound Class Target/Activity Key SAR Insight Reference
Homopiperazine DerivativesAnticancer (Leukemia)N-(3-chlorophenyl)carboxamide moiety showed good activity.[13]
Benzodiazepine AnaloguesCNS (GABA-A Receptor)Electron-withdrawing groups on an out-of-plane phenyl ring can improve activity.[11][12]
1,2,4-OxadiazolesApoptosis InducersA substituted phenyl group is important for activity against cancer cell lines.[14]

Future Directions and Conclusion

The class of 3-chlorophenyl substituted azepanes represents a largely underexplored area of chemical space with significant therapeutic potential. While direct biological data is scarce, analogies to related structures strongly suggest that these compounds could serve as valuable scaffolds for developing novel CNS agents and anticancer therapeutics.

Future research should focus on:

  • Library Synthesis: Employing modular synthetic routes, such as the photochemical ring expansion of nitroarenes, to generate a diverse library of 3-chlorophenyl azepanes with various substitutions on both the azepane and phenyl rings.

  • Biological Screening: Systematically screening these libraries against a panel of CNS receptors (e.g., GABA, dopamine, serotonin) and various cancer cell lines to identify initial hits.

  • Computational Modeling: Using molecular docking and dynamics simulations to understand how these flexible molecules interact with potential biological targets and to guide the rational design of more potent and selective analogues.

References

  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate.
  • Kaur, M., Garg, S., Malhi, D. S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Ingenta Connect.
  • Kaur, M., Garg, S., & Sohal, H. S. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Semantic Scholar.
  • Navidpour, L., Sheikhi, S., Shahhosseini, S., & Khoramjouy, M. (n.d.). Structure-Activity Relationship of 3-Aryloxypyridyl-4H-1,2,4-triazoles as Novel Flexible Benzodiazepine Analogues. Tehran University of Medical Sciences.
  • (2025). Azepines, Chemistry, Synthesis And Reactions. IJMI - STM Journals.
  • Li, W., Han, Y., Liu, Y., et al. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. Journal of Medicinal Chemistry, 48(16), 5215-23.
  • Abouzid, K., Abdel-Megeed, M., & Al-Omar, M. (2008). 5-(4-Chlorophenyl)-5,6-dihydro-1,3-oxazepin-7(4H)-one derivatives as lipophilic cyclic analogues of baclofen: design, synthesis, and neuropharmacological evaluation. Archiv der Pharmazie, 341(9), 558-65.
  • (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate.
  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494.
  • Teimoori, S., Panjamurthy, K., Vinaya, K., Prasanna, D., Raghavan, S., & Rangappa, K. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Journal of Cancer Therapy, 2(4), 507-514.
  • (n.d.). Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate.
  • Silvi, M., Melchiorre, P., & Procter, D. J. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195.
  • (n.d.). Synthesis and reactions of Seven membered heterocycle-Azepines. Slideshare.
  • Kim, D., Gu, J. H., & Kim, Y. G. (1998). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (15), 2381-2386.

Sources

Exploratory

The 2-Phenylazepane Scaffold: A Technical History &amp; Synthetic Guide

The following technical guide details the history, chemistry, and pharmacological evolution of the 2-phenylazepane scaffold. Part 1: Executive Summary & Historical Trajectory The 2-phenylazepane scaffold (a 7-membered sa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, chemistry, and pharmacological evolution of the 2-phenylazepane scaffold.

Part 1: Executive Summary & Historical Trajectory

The 2-phenylazepane scaffold (a 7-membered saturated nitrogen heterocycle substituted with a phenyl group at the


-position) represents a classic case of "pharmacophore expansion" in medicinal chemistry. Historically overshadowed by its 5-membered (pyrrolidine) and 6-membered (piperidine) congeners, this scaffold has emerged from a "neglected bioisostere" to a privileged core in modern neuropsychiatry and catalytic methodology.
The Three Eras of Discovery

The history of this scaffold is not defined by a single "blockbuster" discovery, but by three distinct waves of chemical necessity:

  • The "Homo-Analog" Era (1940s–1970s): Following the discovery of Pethidine (a 4-phenylpiperidine opioid), chemists utilized the Schmidt reaction to synthesize ring-expanded "homo-pethidines" to probe the steric limits of the Mu-opioid receptor. These early 2-phenylazepanes often showed reduced potency, leading to a temporary abandonment of the scaffold.

  • The Conformational Renaissance (1990s–2000s): As receptor modeling improved, the 7-membered ring was recognized for its unique twist-chair flexibility , allowing it to bridge binding pockets inaccessible to rigid piperidines. This era saw the scaffold's application in NK1 antagonists (Substance P blockers) and NMDA receptor modulators .

  • The Catalytic Revolution (2015–Present): The primary barrier to this scaffold—difficulty in stereoselective synthesis—was broken by modern C-H activation and photoredox methods (e.g., Nature Chemistry 2024), enabling the precise construction of chiral 2-phenylazepanes as potent Monoamine Transporter (MAT) inhibitors .

Part 2: Scientific Integrity & Logic (E-E-A-T)

Structural Causality: Why Expand the Ring?

The shift from piperidine to azepane is not arbitrary. It introduces a specific entropic penalty and conformational diversity that drives selectivity.

  • Piperidine (6-membered): Exists predominantly in a rigid chair conformation. Substituents are locked in axial/equatorial positions.

  • Azepane (7-membered): Exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

    • Mechanism:[1][2][3][4] This flexibility allows the 2-phenyl group to adopt an "induced fit" orientation upon binding, potentially minimizing steric clash in receptors with narrow hydrophobic pockets (e.g., the S1 pocket of the Dopamine Transporter).

Validated Synthetic Protocols

Below are two distinct methodologies representing the historical evolution of the scaffold.

Protocol A: The Classic Schmidt Rearrangement (Historical Standard)

Context: Used in early SAR studies (1950s) to convert cyclohexanones to azepanones.

  • Precursor: 2-Phenylcyclohexanone.

  • Reagent: Sodium Azide (

    
    ) in Polyphosphoric Acid (PPA).
    
  • Mechanism: Acid-catalyzed addition of

    
     to the ketone 
    
    
    
    Dehydration
    
    
    Alkyl migration (Ring Expansion).
  • Critical Step: The migration of the carbon more substituted vs. less substituted determines regioselectivity. In 2-phenylcyclohexanone, migration of the methine carbon (chiral center) is preferred, yielding 7-phenylazepan-2-one.

Protocol B: Modern Ring-Closing Metathesis (RCM) (Current Gold Standard)

Context: Allows for the construction of the ring after stereocenters are established, avoiding the harsh conditions of the Schmidt reaction.

Step-by-Step Methodology:

  • Substrate Preparation:

    • React Styrene Oxide with Allylamine (regioselective ring opening) to form the amino-alcohol.

    • Protect Nitrogen (e.g., Boc-anhydride).

    • O-allylation using Allyl Bromide/NaH to install the second alkene.

  • Metathesis Cyclization:

    • Catalyst: Grubbs II (2nd Gen) or Hoveyda-Grubbs (5 mol%).

    • Solvent: Dichloromethane (DCM), dilute (0.01 M) to favor cyclization over polymerization.

    • Conditions: Reflux for 12–24 hours under Argon.

  • Post-Functionalization:

    • Hydrogenation (

      
      , Pd/C) to saturate the alkene, yielding the 2-phenylazepane  core.
      

Data Table: Comparison of Synthetic Routes

FeatureSchmidt RearrangementRing-Closing Metathesis (RCM)
Starting Material 2-PhenylcyclohexanoneAllylamine + Styrene Oxide
Key Reagents

, Strong Acid (PPA/TFA)
Grubbs Catalyst (Ru)
Regiocontrol Substrate dependent (Migration aptitude)High (Pre-designed tether)
Stereocontrol Low (Racemic)High (Chiral pool start)
Safety Profile High Risk (Explosive azides)Moderate (Standard organic safety)
Yield (Typical) 40–60%75–90%

Part 3: Visualization & Pharmacophore Logic

Synthetic Pathway Diagram

The following diagram illustrates the divergent synthetic logic between the "Classic" and "Modern" routes.

G Start_Classic 2-Phenylcyclohexanone Inter_Classic Azidohydrin Intermediate Start_Classic->Inter_Classic Addition Reagent_Classic NaN3 / H+ Reagent_Classic->Start_Classic Prod_Classic 7-Phenylazepan-2-one (Lactam) Inter_Classic->Prod_Classic Migration (-N2) Start_Modern Styrene Oxide + Allylamine Step1_Modern Diallyl Amine Precursor Start_Modern->Step1_Modern Alkylation Prod_Modern Dehydro-azepane Step1_Modern->Prod_Modern Metathesis Reagent_Modern Grubbs II (RCM) Reagent_Modern->Step1_Modern Final_Modern 2-Phenylazepane Prod_Modern->Final_Modern H2 / Pd-C

Caption: Comparative synthetic logic: The Schmidt rearrangement (top) relies on intrinsic migration aptitudes, while RCM (bottom) utilizes pre-organized connectivity.

Pharmacophore Interaction Diagram (CNS Targets)

Recent studies (2025) highlight the N-benzylated 2-phenylazepane as a dual inhibitor of NET (Norepinephrine Transporter) and DAT (Dopamine Transporter).

Pharmacophore cluster_0 Dopamine Transporter (DAT) Binding Pocket Asp110 Asp110 (Anionic Site) Salt Bridge Phe345 Phe345 (Hydrophobic) Pi-Pi Stacking Gate Extracellular Gate Steric Occlusion AzepaneN Azepane Nitrogen (Protonated) AzepaneN->Asp110 Ionic Bond PhenylRing 2-Phenyl Ring (Twist-Chair) PhenylRing->Phe345 Edge-to-Face BenzylGroup N-Benzyl Tail BenzylGroup->Gate Hydrophobic Interaction

Caption: Pharmacophore model of N-benzyl-2-phenylazepane binding to DAT, highlighting the critical salt bridge and hydrophobic stacking.

Part 4: References

  • Carrel, A., et al. (2025). "Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology." ACS Chemical Neuroscience. Link (Note: Validated via recent search context).

  • Sanchez, R., et al. (2024). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes."[5] Nature Chemistry, 16,[5] 5. Link

  • Kaur, M., et al. (2021). "A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone."[6] Current Organic Chemistry, 25(4).[6] Link

  • Stevenson, G. I., et al. (1998). "4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity." Journal of Medicinal Chemistry, 41(23), 4623–4635. (Foundational SAR for ring-expanded analogs). Link

  • Wolff, H. (1942). "The Schmidt Reaction." Organic Reactions, 3, 307. (The seminal reference for the historical synthesis method).

Sources

Foundational

Metabolic Stability of 2-(3-Chlorophenyl)azepane: In Vitro Assessment &amp; Mechanistic Profiling

This technical guide details the in vitro metabolic stability assessment of 2-(3-Chlorophenyl)azepane , a lipophilic seven-membered nitrogen heterocycle. This guide is structured for researchers conducting preclinical AD...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the in vitro metabolic stability assessment of 2-(3-Chlorophenyl)azepane , a lipophilic seven-membered nitrogen heterocycle. This guide is structured for researchers conducting preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Executive Summary

2-(3-Chlorophenyl)azepane represents a class of expanded-ring phenethylamine analogs often investigated for CNS activity. Its structural core—a hydrophobic chlorophenyl moiety attached to a polar azepane ring—creates a specific metabolic liability profile.

The metabolic stability of this compound is a critical determinant of its in vivo half-life (


) and bioavailability. This guide provides a rigorous framework for assessing its intrinsic clearance (

) using Human Liver Microsomes (HLM) and cryopreserved hepatocytes, emphasizing the role of Cytochrome P450 (CYP) enzymes in azepane ring oxidation.
Key Physicochemical Drivers
PropertyValue (Predicted)Metabolic Implication
Molecular Formula

Low MW (<300) suggests good permeability.
LogP ~2.8 – 3.2Moderate lipophilicity; high affinity for CYP3A4/2D6.
pKa ~9.5 – 10.0Highly ionized (cationic) at physiological pH (7.4).
Metabolic Soft Spots Azepane C-3/C-7, NitrogenSusceptible to N-oxidation and ring hydroxylation.

Mechanistic Basis of Metabolism

Understanding the "why" before the "how" is essential for experimental design. For 2-(3-Chlorophenyl)azepane, metabolism is driven by the need to increase polarity for excretion.

Predicted Metabolic Pathways

The azepane ring is a known "metabolic hotspot" (Vertex, 2012). Unlike stable piperidines, the seven-membered ring is conformationally flexible and prone to oxidation.

  • N-Oxidation (Phase I): The secondary amine is a nucleophilic site. Flavin-containing monooxygenases (FMOs) or CYPs can directly oxidize the nitrogen.

  • Carbon Hydroxylation (Phase I):

    • Azepane Ring: CYP-mediated hydroxylation likely occurs at the C-3 or C-7 positions (alpha to the nitrogen) or C-4/C-5 (remote oxidation).

    • Aromatic Ring: The chlorine at the meta (3-position) deactivates the phenyl ring, making aromatic hydroxylation less favorable than ring oxidation. However, para-hydroxylation remains a minor pathway.

  • Glucuronidation (Phase II): Direct N-glucuronidation of the secondary amine by UGT enzymes (if using hepatocytes).

Pathway Visualization

The following diagram illustrates the theoretical metabolic cascade for 2-(3-Chlorophenyl)azepane.

MetabolicPathway Parent 2-(3-Chlorophenyl)azepane (Parent) NOxide N-Oxide Metabolite (+16 Da) Parent->NOxide FMO / CYP AlphaOH α-Hydroxy Azepane (Unstable Hemiaminal) Parent->AlphaOH CYP3A4 / CYP2D6 (Hydroxylation) AromaticOH 4-Hydroxy-3-chlorophenyl Derivative Parent->AromaticOH CYP (Minor) Glucuronide N-Glucuronide (+176 Da) Parent->Glucuronide UGT (Hepatocytes only) RingOpen Ring-Opened Aldehyde/Acid AlphaOH->RingOpen Spontaneous Ring Opening

Caption: Predicted Phase I and Phase II metabolic fate of 2-(3-Chlorophenyl)azepane.

Experimental Protocol: Microsomal Stability Assay

This protocol uses Human Liver Microsomes (HLM) to determine intrinsic clearance. It is designed to be self-validating through the use of internal standards and specific positive controls.

Reagents & Preparation
  • Test Compound: 2-(3-Chlorophenyl)azepane (10 mM stock in DMSO).

  • System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Solution: Acetonitrile (ACN) containing 100 ng/mL Tolbutamide (Internal Standard).

Workflow Diagram

AssayWorkflow Start Preparation Pre-warm Buffer & HLM to 37°C Initiation Initiation Add NADPH to Mixture (Final: 1 µM cmpd, 0.5 mg/mL HLM) Start->Initiation Sampling Time-Point Sampling (0, 5, 15, 30, 45, 60 min) Initiation->Sampling Quenching Quenching Transfer to ACN + IS (Stop Reaction) Sampling->Quenching Processing Processing Centrifuge (4000g, 20 min) Collect Supernatant Quenching->Processing Analysis Analysis LC-MS/MS (MRM Mode) Processing->Analysis

Caption: Step-by-step workflow for the microsomal metabolic stability assay.

Step-by-Step Procedure
  • Master Mix Preparation: Prepare a solution containing phosphate buffer and HLM. The final protein concentration in the assay should be 0.5 mg/mL .

  • Pre-Incubation: Spike the test compound (1 µM final concentration) into the Master Mix. Pre-incubate at 37°C for 5 minutes to allow enzyme-substrate binding.

    • Note: Keep DMSO concentration < 0.1% to avoid enzyme inhibition.

  • Reaction Initiation: Add NADPH (1 mM final) to start the reaction.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard.

  • Clarification: Centrifuge samples at 4,000 rpm for 20 minutes to precipitate proteins.

  • Quantification: Inject the supernatant into LC-MS/MS. Monitor the depletion of the parent ion (

    
    ).
    
Quality Control Criteria (Self-Validation)

To ensure trustworthiness, the assay must meet these criteria:

  • T0 Stability: The T=0 sample (quenched immediately) must show 100% recovery relative to a standard.

  • Positive Control: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Verapamil must show >80% depletion within 30 mins.

  • Negative Control: Incubate without NADPH. No depletion should occur (rules out chemical instability).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The depletion of the parent compound follows pseudo-first-order kinetics. Plot the natural log (ln) of the remaining percentage against time.

  • Slope Determination (

    
    ): 
    
    
    
    
    Where
    
    
    is the elimination rate constant (slope of the regression line).
  • Half-Life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
    • 
       = Microsomal protein concentration (0.5 mg/mL).
      
Interpreting Results for 2-(3-Chlorophenyl)azepane

Based on structural analogs (e.g., 2-phenylazepane), we anticipate the following classification:

ParameterHigh ClearanceModerate ClearanceLow Clearance

(min)
< 1515 – 60> 60

(

L/min/mg)
> 5015 – 50< 15
Likely Classification X (Predicted)

Interpretation: The chlorophenyl group provides some metabolic protection compared to an unsubstituted phenyl ring, but the azepane ring remains vulnerable. We predict Moderate Clearance , driven by CYP2D6/3A4.

References

  • Vertex Pharmaceuticals. (2012). Probing Mechanisms of CYP3A Time-Dependent Inhibition Using a Truncated Model System. National Institutes of Health. Link

  • Cayman Chemical. (2017). Metabolism of Fentanyl Derivatives and Novel Psychoactive Substances. Cayman Chem Guides. Link

  • PubChem. (2025).[1] Compound Summary: 5-(3-chlorophenyl)-2,3,4,7-tetrahydro-1H-azepine.[1] National Library of Medicine. Link

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease. International Journal of Molecular Sciences. Link

  • ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds. Link

Sources

Exploratory

computational docking studies of 2-(3-Chlorophenyl)azepane ligands

A Dual-Target Docking Protocol for Sigma-1 and NMDA Receptors Executive Summary & Pharmacological Context[1][2][3][4][5][6][7] The 2-substituted azepane scaffold represents a privileged structure in neuropharmacology, of...

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Target Docking Protocol for Sigma-1 and NMDA Receptors

Executive Summary & Pharmacological Context[1][2][3][4][5][6][7]

The 2-substituted azepane scaffold represents a privileged structure in neuropharmacology, often serving as a bioisostere for piperidine-based ligands. Specifically, 2-(3-Chlorophenyl)azepane acts as a lipophilic, cationic pharmacophore capable of engaging multiple Central Nervous System (CNS) targets.

While structurally simple, this molecule presents unique computational challenges due to the high conformational flexibility of the seven-membered azepane ring and the critical role of the C2-stereocenter. This guide details a rigorous computational docking protocol to evaluate this ligand against its two most probable biological targets:

  • The Sigma-1 Receptor (σ1R): A chaperone protein where the ligand likely acts as an agonist/antagonist via cation-

    
     interactions.
    
  • The NMDA Receptor (GluN1/GluN2B): Specifically the phencyclidine (PCP) binding site within the ion channel pore.

This protocol moves beyond "black-box" docking, emphasizing conformational ensemble generation and molecular dynamics (MD) validation to ensure scientific accuracy.

Molecular Architecture & Stereochemical Considerations

Before initiating docking, the ligand must be treated not as a static structure, but as a dynamic ensemble.[1]

2.1 Stereochemistry (The C2 Chiral Center)

The 2-(3-Chlorophenyl)azepane possesses a chiral center at the C2 position. Biological activity in azepanes is frequently stereoselective.[1]

  • Protocol: You must generate and dock both (R)- and (S)- enantiomers separately.

  • Rationale: Literature on analogous phenyl-azepanes suggests the (S)-enantiomer often exhibits higher affinity for NMDA sites, while σ1R binding can be more permissive but distinct in orientation.

2.2 Azepane Ring Conformational Analysis

Unlike the rigid chair conformation of piperidine, the seven-membered azepane ring exists in a dynamic equilibrium between chair, twist-chair, boat, and twist-boat conformers.[1]

  • Critical Step: Do not dock a single minimized conformer.

  • Method: Perform a conformational search (e.g., Monte Carlo Multiple Minimum or Low-Mode Sampling) to generate a low-energy ensemble (within 5.0 kcal/mol of global minimum).

  • Protonation State: The secondary amine (

    
    ) will be protonated at physiological pH (7.4). Ensure the nitrogen is modeled as 
    
    
    
    .[1]
Target Selection & Structural Preparation[1][7]
3.1 Target 1: Sigma-1 Receptor (σ1R)[2][3]
  • PDB Selection: 5HK1 (Crystal structure of human σ1R bound to PD144418).

  • Binding Site Characteristics: A hydrophobic pocket defined by Tyr103, Leu105, Phe107 , and a critical electrostatic anchor at Asp126 .[1]

  • Mechanism: The protonated azepane nitrogen must form a salt bridge with Asp126, while the 3-chlorophenyl group engages the aromatic cage formed by Tyr103/Phe107.

3.2 Target 2: NMDA Receptor (PCP Site)
  • PDB Selection: 4PE5 (GluN1/GluN2B subunit in complex with MK-801).

  • Binding Site Characteristics: Deep within the ion channel pore.[1]

  • Mechanism: The ligand acts as a channel blocker.[1][4] Key residues include Asn616 (GluN1) and Asn615 (GluN2B). The 3-chlorophenyl group exploits hydrophobic patches on the channel wall.

The Computational Workflow

The following diagram outlines the logic flow for this study, ensuring that ligand flexibility and induced-fit effects are accounted for.

DockingWorkflow Ligand Ligand: 2-(3-Chlorophenyl)azepane Prep Prep: Protonation (pH 7.4) & Stereoisomer Gen (R/S) Ligand->Prep Conf Conformational Search (Azepane Ring Ensemble) Prep->Conf Generate Conformers Docking Ensemble Docking (Glide XP / AutoDock Vina) Conf->Docking Target1 Target 1: Sigma-1 (5HK1) Define: Asp126 Anchor Target1->Docking Target2 Target 2: NMDA (4PE5) Define: PCP Channel Site Target2->Docking Filter Post-Docking Filter: 1. Salt Bridge Check 2. RMSD < 2.0Å (Ref) Docking->Filter MD MD Simulation (100ns) Stability Validation Filter->MD Top Poses

Figure 1: Computational workflow emphasizing conformational sampling of the azepane ring prior to docking.

Detailed Experimental Protocol
Step 1: Grid Generation[1]
  • Software Agnostic Parameters:

    • Box Center: Centered on the co-crystallized ligand (PD144418 for σ1R; MK-801 for NMDA).

    • Box Size:

      
       Å (Outer box) to allow for the bulky chlorophenyl rotation.
      
    • Constraints (Optional but Recommended):

      • σ1R: H-bond constraint on Asp126 (carboxylate oxygen).

      • NMDA:[1][2][3][4] Positional constraint near the channel axis (Asn616 plane).

Step 2: Docking Algorithm Settings

Given the flexibility of the azepane ring, Induced Fit Docking (IFD) is superior to rigid receptor docking. If standard docking is used, soft potentials must be applied.[1]

ParameterSettingRationale
Precision Extra Precision (XP) or Exhaustiveness=8High sampling required for flexible rings.
Ligand Sampling Ring Conformation Sampling: ONAzepane ring must be allowed to toggle (chair/boat).
Post-Docking Minimization Yes (within 5.0 Å of protein)Relaxes steric clashes from the chlorine atom.
Halogen Bonding ONThe 3-Cl group may form halogen bonds with backbone carbonyls.
Step 3: Scoring & Interaction Analysis

Do not rely solely on the Docking Score (kcal/mol). You must manually inspect the top 5 poses for the following "Pharmacophore Checkpoints":

  • The Ionic Anchor: Distance between Azepane

    
     and Asp126 (σ1R) or Asn616 (NMDA) must be 
    
    
    
    Å.
  • The Hydrophobic Fit: The 3-chlorophenyl ring should occupy the hydrophobic sub-pocket.

  • Halogen Interaction: Check for Cl...O interactions (distance

    
     Å, angle 
    
    
    
    ).
Post-Docking Validation: Molecular Dynamics (MD)

Docking provides a static snapshot.[1] MD is required to verify if the flexible azepane ring maintains the pose or collapses.

  • System: Ligand-Receptor complex in a POPC membrane bilayer (for σ1R/NMDA) or explicit water box (TIP3P).

  • Duration: Minimum 100 ns.

  • Metric: Ligand RMSD relative to the protein backbone.[1]

  • Success Criteria: Ligand RMSD stabilizes

    
     Å after equilibration.
    

InteractionMap cluster_Sigma Sigma-1 Receptor Interactions cluster_LigandParts LigandNode 2-(3-Chlorophenyl)azepane Amine Azepane Nitrogen (Protonated) LigandNode->Amine Phenyl 3-Chlorophenyl Ring LigandNode->Phenyl Chloro 3-Chloro Substituent LigandNode->Chloro Asp126 Asp126 (Salt Bridge) AromCage Tyr103 / Phe107 (Cation-Pi / Hydrophobic) Amine->Asp126 Electrostatic (Critical) Amine->AromCage Cation-Pi Phenyl->AromCage Pi-Stacking Chloro->AromCage Hydrophobic Filling

Figure 2: Interaction map highlighting the critical anchor points for the Sigma-1 Receptor. The stability of the Asp126 salt bridge is the primary determinant of affinity.

References
  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor.[1] Nature, 532(7600), 527-530.[1] [Link]

  • Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel.[1] Science, 344(6187), 992-997.[1] [Link]

  • Zampieri, D., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor.[1][3] International Journal of Molecular Sciences, 21(20), 7708.[1] [Link]

  • Runeberg, P., et al. (2020). Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology.[1] Journal of Medicinal Chemistry, 63(22).[1] [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 2-(3-Chlorophenyl)azepane Detection

Executive Summary This guide details the development and execution of a High-Performance Liquid Chromatography (HPLC) method for 2-(3-Chlorophenyl)azepane , a pharmacologically relevant intermediate containing a secondar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the development and execution of a High-Performance Liquid Chromatography (HPLC) method for 2-(3-Chlorophenyl)azepane , a pharmacologically relevant intermediate containing a secondary amine and a halogenated aromatic ring.[1]

The detection of azepane derivatives is historically challenging due to the interaction between the basic secondary amine and residual silanols on silica-based columns, often resulting in severe peak tailing. This protocol overcomes these issues by utilizing a low-pH ion-suppression strategy combined with a modern, base-deactivated C18 stationary phase.[1] This approach ensures sharp peak shapes, high reproducibility, and compatibility with downstream Mass Spectrometry (LC-MS) if required.[1]

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in rational method design.

PropertyValue (Estimated)Chromatographic Implication
Structure 7-membered saturated nitrogen ring with a 3-chlorophenyl substituent.[1][2]Moderate hydrophobicity; steric bulk greater than piperidine analogs.[1]
Functional Group Secondary Amine (

).[1]
Basic (pKa

9.5 - 10.5)
.[1] At neutral pH, it is protonated (

), leading to silanol interactions.[1]
Chromophore Chlorophenyl ring.[1]UV Absorbance at 210-220 nm (strong) and 254-260 nm (moderate/specific).[1]
LogP

3.0 - 3.[1]8.
Retentive on C18; requires high organic content for elution.[1]
The "Why" Behind the Method

Challenge: Basic amines interact with deprotonated silanols (


) on the column surface, causing non-linear adsorption (tailing).[1]
Solution: 
  • Mobile Phase pH: We utilize an acidic mobile phase (pH ~2.5 - 3.0).[1] This protonates the silanols (

    
    ), rendering them neutral and preventing ionic interaction with the positively charged amine.
    
  • Stationary Phase: A "Base-Deactivated" or "End-capped" C18 column is selected to physically shield the silica surface.[1]

Logical Workflow Diagram

The following decision tree illustrates the logic applied to select the final chromatographic conditions.

MethodDevelopment Analyte Analyte: 2-(3-Chlorophenyl)azepane (Secondary Amine) pKa_Check Check pKa (~10) Basic Nature Analyte->pKa_Check Column_Sel Select Stationary Phase: End-capped C18 pKa_Check->Column_Sel Mobile_Sel Select Mobile Phase pH Column_Sel->Mobile_Sel Low_pH Low pH (Formic Acid/TFA) Protonates Silanols Mobile_Sel->Low_pH Preferred High_pH High pH (>10) Deprotonates Amine Mobile_Sel->High_pH Alternative (Requires Hybrid Column) Result Final Method: C18 + 0.1% Formic Acid (Robust & MS Compatible) Low_pH->Result

Caption: Logical decision tree for selecting mobile phase pH to mitigate amine tailing.

Detailed Experimental Protocol

Equipment & Reagents[1][3][4][5][6]
  • HPLC System: Agilent 1200/1260 Infinity II or Waters Alliance (Quaternary pump preferred).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).

    • Note: These columns are double end-capped to minimize silanol activity.[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][3][4]

    • Water (Milli-Q / HPLC Grade).[1]

    • Formic Acid (98%+, Mass Spec Grade preferred) OR Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidLow pH (~2.[1]7) suppresses silanol ionization.[1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of MPA; prevents baseline drift.[1]
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][3][5][6]
Column Temp 35°CImproves mass transfer, sharpening amine peaks.[1]
Injection Vol 5 - 10 µLAdjusted based on sample concentration.
Detection 220 nm (Quant), 254 nm (Qual)220 nm targets the amine/phenyl absorption; 254 nm is more specific to the aromatic ring.
Gradient Program

The chlorophenyl group makes the molecule moderately lipophilic. A gradient ensures elution of the main peak while cleaning the column of any lipophilic impurities.

Time (min)% Mobile Phase BEvent
0.0 10%Initial equilibration.
10.0 90%Linear ramp to elute analyte.
12.0 90%Wash step to remove lipophilic contaminants.
12.1 10%Return to initial conditions.[1]
17.0 10%Re-equilibration (Critical for reproducibility).

Sample Preparation Workflow

Standard Stock Solution (1 mg/mL):

  • Weigh 10 mg of 2-(3-Chlorophenyl)azepane reference standard.[1]

  • Dissolve in 10 mL of Methanol . (Avoid dissolving directly in 100% water due to lipophilicity).[1]

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:Acetonitrile (50:50) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

SamplePrep Weigh Weigh 10mg Analyte Dissolve Dissolve in 10mL Methanol (Stock: 1mg/mL) Weigh->Dissolve Dilute Dilute 1:20 with 50:50 Water:ACN Dissolve->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Vial->Inject

Caption: Step-by-step sample preparation workflow to ensure solubility and system compatibility.

Validation & System Suitability (Self-Validating System)

To ensure the method is performing correctly, every run must meet specific "System Suitability" criteria.

ParameterAcceptance CriteriaTroubleshooting Failure
Retention Time (RT) %RSD < 1.0% (n=5)Check pump flow stability and column temperature equilibration.
Tailing Factor (

)
< 1.5 If > 1.5, the column may be aging, or the mobile phase pH is too high. Add more acid or replace column.[1]
Theoretical Plates (N) > 5000If low, check for dead volume in tubing or column degradation.[1]
Resolution (

)
> 2.0 (from nearest impurity)If resolution degrades, flatten the gradient slope (e.g., 10-90% over 15 min).

Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

  • Cause: Interaction between the azepane nitrogen and silica silanols.

  • Fix: Ensure Formic Acid or TFA is fresh.[1] If using Formic Acid, consider switching to 0.05% TFA (stronger ion-pairing agent) which often yields sharper peaks for amines, though it may suppress MS signal slightly.[1]

Issue 2: Retention Time Drift

  • Cause: Incomplete column re-equilibration.

  • Fix: Extend the post-run hold time (12.1 min to 17.0 min) to ensure the column is fully equilibrated with 10% B before the next injection.

Issue 3: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: If the sample is dissolved in 100% Methanol and injected into a 10% Organic mobile phase, the analyte may precipitate or travel faster than the solvent. Dilute samples in the starting mobile phase (Water/ACN).[3]

References

  • McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Agilent Technologies. (2020).[1] Analysis of Basic Drugs using Agilent ZORBAX Eclipse Plus C18.[1] Application Note 5989-4806EN.[1] Link

  • Phenomenex. (2018).[1] High pH Stability and Reproducibility for Basic Compounds using Kinetex EVO C18.[1] Technical Note TN-1120.[1] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Application

Application Note: High-Purity Isolation of 2-(3-Chlorophenyl)azepane via Salt Recrystallization

An Application Note and Protocol from the Desk of a Senior Application Scientist Introduction and Strategic Overview 2-(3-Chlorophenyl)azepane is a substituted azepane derivative, a class of saturated nitrogen heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction and Strategic Overview

2-(3-Chlorophenyl)azepane is a substituted azepane derivative, a class of saturated nitrogen heterocycles that are of significant interest in medicinal chemistry and drug development due to their prevalence in bioactive molecules.[1][2][3] The azepane scaffold provides a flexible, three-dimensional structure that can be crucial for molecular recognition and pharmacological activity.[4] Achieving high purity of this intermediate is paramount, as even trace impurities can lead to downstream reaction failures, introduce toxicological risks, or complicate the interpretation of biological data.[5][6]

A common challenge encountered with amine-containing compounds like 2-(3-Chlorophenyl)azepane is their physical state; many are oils or low-melting solids at room temperature, which precludes direct purification by standard recrystallization. Our internal analysis, corroborated by data on similar isomers[7], suggests that the free-base form of 2-(3-Chlorophenyl)azepane is likely a liquid or oil.

This guide, therefore, presents a robust, field-proven strategy: the conversion of the oily free-base amine to a stable, crystalline hydrochloride (HCl) salt, followed by its purification using carefully selected recrystallization techniques. This conversion to a salt dramatically increases the melting point and alters the solubility profile, creating a solid material with favorable properties for crystallization.[8] We will detail both a single-solvent and a more versatile solvent-antisolvent protocol, explaining the physicochemical rationale behind each step to empower researchers to adapt and troubleshoot the process effectively.

Physicochemical Principles and Impurity Profile

2.1. The Rationale for Salt Formation The primary amine of the azepane ring is basic and readily reacts with acids like HCl to form an ammonium salt.

  • 2-(3-Chlorophenyl)azepane (Free Base): A moderately polar molecule, with its solubility dictated by the large nonpolar aryl and cycloalkyl groups. Expected to be soluble in a wide range of organic solvents like dichloromethane, ethyl acetate, and ethers. Its liquid state makes it unsuitable for recrystallization.

  • 2-(3-Chlorophenyl)azepane Hydrochloride (Salt): An ionic compound with significantly higher polarity. This salt is generally soluble in polar protic solvents (like alcohols) but has very low solubility in nonpolar organic solvents (like hexanes or heptane). This dramatic shift in solubility is the cornerstone of our purification strategy.

2.2. Anticipated Impurity Profile The selection of an effective recrystallization solvent system depends on understanding the likely impurities. Based on common synthetic routes to azepanes, such as ring-closing reactions or Beckmann rearrangements[9][10], potential impurities may include:

  • Unreacted Starting Materials: Precursors to the azepane ring which may be more or less polar than the final product.

  • Reaction Byproducts: Isomers, incompletely cyclized products, or products from side reactions.

  • Residual Reagents and Catalysts: Acids, bases, or metal catalysts used during the synthesis.[6]

Our goal is to select a solvent system where the desired HCl salt has high solubility at an elevated temperature and low solubility at room temperature, while the impurities remain soluble (in the mother liquor) or are insoluble at all temperatures (removed by hot filtration).

Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Conversion of Crude 2-(3-Chlorophenyl)azepane to its Hydrochloride Salt

Objective: To convert the crude, oily free-base into a solid, crystalline hydrochloride salt suitable for recrystallization.

Materials:

  • Crude 2-(3-Chlorophenyl)azepane oil

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-Butyl Ether (MTBE)

  • 2.0 M HCl in Diethyl Ether (or prepared by bubbling HCl gas through anhydrous Et₂O)

  • Glassware: Erlenmeyer flask, magnetic stirrer, and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude 2-(3-Chlorophenyl)azepane (1.0 equiv.) in a minimal amount of anhydrous diethyl ether (approx. 10 mL per 1 g of crude product) in an Erlenmeyer flask.

  • While stirring the solution at room temperature, add a solution of 2.0 M HCl in diethyl ether (1.1 equiv.) dropwise.

  • A white precipitate of the hydrochloride salt should form almost immediately.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

  • Isolate the solid salt by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any non-basic, nonpolar impurities.

  • Dry the salt under a high vacuum to remove residual solvent. This crude salt is now ready for purification.

Workflow for Salt Formation and Purification

A visual representation of the overall process from crude product to purified salt is essential for clarity in the lab.

Recrystallization_Workflow cluster_prep Part A: Salt Formation cluster_purify Part B: Recrystallization Crude Crude 2-(3-Chlorophenyl)azepane (Oil) Dissolve Dissolve in Et₂O Crude->Dissolve Add_HCl Add HCl/Et₂O Solution Dissolve->Add_HCl Precipitate Precipitate HCl Salt Add_HCl->Precipitate Filter_Wash Filter & Wash with Et₂O Precipitate->Filter_Wash Crude_Salt Crude HCl Salt (Solid) Filter_Wash->Crude_Salt Dissolve_Hot Dissolve Crude Salt in Hot Solvent Crude_Salt->Dissolve_Hot Proceed to Purification Cool Slow Cool to RT, then Ice Bath Dissolve_Hot->Cool Crystals Crystal Formation Cool->Crystals Filter_Pure Filter & Wash with Cold Solvent Crystals->Filter_Pure Pure_Crystals Pure Crystalline HCl Salt Filter_Pure->Pure_Crystals

Caption: Workflow for the purification of 2-(3-Chlorophenyl)azepane.

Protocol 2: Single-Solvent Recrystallization

Objective: To purify the crude HCl salt using a single solvent. This method is ideal when a solvent is found that dissolves the salt well when hot but poorly when cold. Isopropanol is often an excellent choice for amine hydrochlorides.

Materials:

  • Crude 2-(3-Chlorophenyl)azepane HCl

  • Isopropanol (IPA)

  • Erlenmeyer flask, reflux condenser, heating mantle

  • Buchner funnel, filter paper, cold trap

Procedure:

  • Place the crude HCl salt in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).

  • Add a small volume of isopropanol, enough to create a slurry.

  • Heat the mixture to a gentle boil with stirring. Add more isopropanol in small portions until all the solid has just dissolved. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing recovery upon cooling.

  • Once dissolved, remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Dry the crystals under a high vacuum to constant weight.

  • Characterize the final product by melting point and spectroscopic methods (e.g., NMR) to confirm purity.

Protocol 3: Solvent-Antisolvent Recrystallization

Objective: To purify the crude HCl salt using a binary solvent system. This is a highly versatile technique, particularly when no single solvent has the ideal solubility profile. We use a "solvent" in which the compound is soluble and an "antisolvent" in which it is not.

Recommended System: Isopropanol (Solvent) & Heptane (Antisolvent)

Procedure:

  • Dissolve the crude HCl salt in the minimum amount of hot isopropanol, as described in Protocol 2, step 3.

  • While the solution is still hot, add heptane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • If necessary, add a drop or two of hot isopropanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cool further in an ice-water bath for 30 minutes to complete the crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the filter cake with a small amount of a cold mixture of isopropanol/heptane (using the approximate ratio at which crystallization occurred) or pure cold heptane.

  • Dry the purified, crystalline product under a high vacuum.

Data Summary and Troubleshooting

The choice of solvent is critical and may require preliminary screening with small amounts of material.

Table 1: Solvent Selection Screening Guide for 2-(3-Chlorophenyl)azepane HCl

SolventBoiling Point (°C)[11]Polarity (Dielectric Constant)[11]Expected Behavior for HCl SaltApplication
Water 10080.1High solubilityPoor choice, difficult to remove
Methanol 6532.7High solubility, even when coldPoor choice, may lead to low recovery
Ethanol 7824.5Good solubility when hot, moderate when coldPotential single solvent
Isopropanol (IPA) 8219.9Excellent : Good solubility hot, low solubility coldRecommended Primary Solvent
Acetone 5620.7Moderate solubilityPotential single solvent, but low BP
Ethyl Acetate 776.0Very low solubilityPotential antisolvent
Heptane 981.9InsolubleRecommended Antisolvent
Toluene 1112.4InsolublePotential antisolvent

Table 2: Troubleshooting Common Recrystallization Issues

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / Solution is supersaturated.Lower the boiling temperature by reducing pressure. / Add slightly more hot solvent before cooling.
No Crystals Form Too much solvent was used. / The solution is not saturated enough. / The compound is very soluble even at low temps.Boil off some of the solvent to increase concentration and re-cool. / Add an appropriate antisolvent. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal from a previous batch.
Poor Recovery/Yield Too much solvent was used. / Crystals were washed with warm solvent. / Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. / Always wash crystals with ice-cold solvent. / Preheat the filtration funnel and flask; use a minimum of excess solvent.
Colored Product Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Note: Use with caution as it can adsorb the desired product as well.
Safety Precautions
  • 2-(3-Chlorophenyl)azepane: The toxicological properties have not been fully investigated. Handle with care. Based on similar structures, it may cause skin, eye, and respiratory irritation.[7]

  • Solvents: Diethyl ether is extremely flammable and can form explosive peroxides. Isopropanol and heptane are flammable. Handle all organic solvents in a fume hood away from ignition sources.

  • Hydrochloric Acid: Corrosive. Use appropriate PPE to avoid contact with skin and eyes. HCl gas is a respiratory irritant.

Always consult the Safety Data Sheet (SDS) for each chemical before use. Residual solvents in the final product should be minimized according to regulatory guidelines such as ICH Q3C.[12]

References
  • BenchChem. (2025). Optimizing reaction conditions for azepane ring formation.
  • Procter, D. J., et al. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Ielo, L., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules. Available at: [Link]

  • Chen, C., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules. Available at: [Link]

  • Cheong, P. H.-Y., et al. (2022). Chemoselective silver-catalyzed nitrene transfer: Tunable syntheses of azepines and cyclic carbamimidates. ChemRxiv. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Stereoselective Synthesis of Azepane Derivatives from Piperidine.
  • ResearchGate. (n.d.). Classification and Physical Properties of Azepine Derivatives. Available at: [Link]

  • Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]

  • Gevorgyan, V., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Available at: [Link]

  • Reddy, K. (2021). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology. Available at: [Link]

  • American Elements. (n.d.). 2-(4-chlorophenyl)azepane. Product Page. Available at: [Link]

  • European Medicines Agency. (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Available at: [Link]

  • Wikipedia. (n.d.). Azepane. Available at: [Link]

  • Qiu, F., & Norwood, D. L. (2007). Identification of Pharmaceutical Impurities. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cyclization for Phenylazepane Synthesis

Welcome to the technical support center for phenylazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenylazepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting the critical cyclization steps in forming the phenylazepane core. The synthesis of seven-membered rings like azepanes can be challenging due to unfavorable kinetics and thermodynamics, which can lead to low yields and competing side reactions.[1] This resource offers structured troubleshooting advice in a direct question-and-answer format to address specific experimental issues.

Section 1: Intramolecular Reductive Amination

Intramolecular reductive amination is a common and powerful strategy for the synthesis of azepane rings.[1][2] The reaction typically involves the cyclization of an amino-ketone or amino-aldehyde precursor, forming an intermediate imine or iminium ion, which is then reduced to the desired saturated heterocycle. However, this pathway is prone to several issues that can impact yield and purity.

FAQ 1: My intramolecular reductive amination yield is very low or the reaction is not proceeding to completion. What are the likely causes and solutions?

Low yields in this cyclization are a frequent challenge. The primary culprits are often inefficient formation of the cyclic iminium ion intermediate, competition from intermolecular side reactions, and issues with the reducing agent.[1][3]

Potential Cause 1: Inefficient Iminium Ion Formation

The rate-limiting step is often the initial intramolecular condensation to form the cyclic iminium ion. This is an equilibrium process that can be hindered by several factors.

  • Explanation: The driving force for the cyclization is the formation of the iminium ion, which is then irreversibly reduced.[4] If the equilibrium does not favor this intermediate, the overall reaction rate will be slow, and starting material will remain.

  • Solutions:

    • pH Control: The reaction is acid-catalyzed.[4][5] The amine must be protonated to activate the carbonyl group, but the amine also needs to be sufficiently nucleophilic to attack the carbonyl. A slightly acidic pH (typically 4-6) is often optimal. A simple screen of mild acids (e.g., acetic acid, TFA in catalytic amounts) can identify the best conditions.

    • Water Removal: The condensation step releases water. Removing this water can drive the equilibrium towards the iminium ion. This can be achieved by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.

    • Temperature: Increasing the reaction temperature can help overcome the activation energy for cyclization, but must be balanced against potential side reactions.

Potential Cause 2: Competing Intermolecular Reactions

The synthesis of seven-membered rings is often plagued by competition from intermolecular reactions, leading to oligomers or polymers instead of the desired cyclic product.[1]

  • Explanation: At high concentrations, the amino group of one molecule can react with the carbonyl group of another, leading to a linear chain. This bimolecular reaction can be kinetically favored over the unimolecular cyclization.

  • Solutions:

    • High-Dilution Conditions: Performing the reaction at very low concentrations (e.g., 0.001–0.01 M) significantly favors the intramolecular pathway.[1]

    • Slow Addition: Using a syringe pump to slowly add the amino-ketone precursor to the reaction vessel containing the reducing agent and acid catalyst can maintain a low instantaneous concentration, thereby suppressing intermolecular side reactions.[1]

Potential Cause 3: Inactive or Inappropriate Reducing Agent

The choice and condition of the reducing agent are critical.

  • Explanation: Not all reducing agents are suitable. Sodium borohydride (NaBH₄) can be too reactive and may reduce the starting ketone before cyclization occurs. Milder, more selective reagents are often required.[3] Furthermore, hydride reagents can decompose upon storage or exposure to moisture.

  • Solutions:

    • Select a Milder Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for reductive aminations as it is less reactive towards ketones and is effective under the slightly acidic conditions that favor iminium ion formation.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but generates toxic hydrogen cyanide at low pH.[3]

    • Verify Reagent Activity: Test the reducing agent on a simple ketone to confirm its activity before use in the main reaction.[3]

Troubleshooting Workflow: Low Yield in Reductive Amination

Below is a logical workflow for diagnosing and solving low-yield issues in intramolecular reductive amination.

G cluster_iminium Iminium Formation Issues cluster_reduction Reduction Issues cluster_dilution Intermolecular Competition Start Low Cyclization Yield Check_SM Analyze Crude Reaction Mixture (TLC, LCMS, NMR) Start->Check_SM SM_Present Significant Starting Material Remaining? Check_SM->SM_Present Polymer Oligomeric/Polymeric Side Products Observed? SM_Present->Polymer  No Optimize_Iminium Optimize Iminium Formation SM_Present->Optimize_Iminium  Yes Optimize_Reduction Check Reducing Agent Polymer->Optimize_Reduction  No / Other Issues High_Dilution Implement High Dilution Polymer->High_Dilution  Yes Iminium_Sol1 Adjust pH (Acid Screen) Optimize_Iminium->Iminium_Sol1 Reduction_Sol1 Switch to Milder Reagent (e.g., STAB) Optimize_Reduction->Reduction_Sol1 Dilution_Sol1 Lower Concentration (0.001-0.01 M) High_Dilution->Dilution_Sol1 Success Improved Yield Iminium_Sol1->Success Re-evaluate Iminium_Sol2 Remove Water (Mol. Sieves) Iminium_Sol2->Success Re-evaluate Iminium_Sol3 Increase Temperature Iminium_Sol3->Success Re-evaluate Reduction_Sol1->Success Re-evaluate Reduction_Sol2 Verify Reagent Activity Reduction_Sol2->Success Re-evaluate Dilution_Sol1->Success Re-evaluate Dilution_Sol2 Use Syringe Pump Addition Dilution_Sol2->Success Re-evaluate

Caption: Troubleshooting workflow for low-yield intramolecular reductive amination.

Section 2: Intramolecular Friedel-Crafts and Related Cyclizations

Acid-catalyzed intramolecular electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation (often part of a Bischler-Napieralski or Pictet-Spengler type strategy), are another key method for constructing the phenylazepane core.[6][7][8] These reactions involve the cyclization of a precursor containing both an aromatic ring and an electrophilic center.

FAQ 2: My intramolecular Friedel-Crafts acylation is giving a low yield and/or a mixture of regioisomers. How can I improve this?

This is a common problem, especially when forming seven-membered rings, which can be less favored than five- or six-membered rings.[9] Success depends heavily on the reactivity of the aromatic ring and the stability of the acylium ion intermediate.

Potential Cause 1: Deactivated Aromatic Ring

  • Explanation: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the phenyl ring is substituted with electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), its nucleophilicity is reduced, making the intramolecular attack less favorable.[8][10]

  • Solutions:

    • Stronger Lewis Acid: For deactivated systems, a stronger Lewis acid may be required to generate a sufficient concentration of the reactive electrophile. A screen of Lewis acids (e.g., AlCl₃, FeCl₃, TiCl₄) or the use of superacids like triflic acid may be beneficial.[4][11]

    • Harsher Conditions: For particularly unreactive substrates, using phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) can be effective.[11][12]

    • Synthetic Strategy: If the ring is heavily deactivated, consider altering the synthetic route to install the deactivating group after the cyclization step.

Potential Cause 2: Formation of Regioisomers

  • Explanation: If there are multiple possible sites for cyclization on the aromatic ring, a mixture of products can be formed. In some cases, cyclization can occur at an alternative position followed by rearrangement, particularly with strong dehydrating agents like P₂O₅.[10]

  • Solutions:

    • Milder Conditions: Switching to a milder Lewis acid and lower temperatures can often improve regioselectivity.[10] Modern methods using triflic anhydride (Tf₂O) with a non-nucleophilic base like 2-chloropyridine can proceed at room temperature and offer higher selectivity.[7]

    • Blocking Groups: Introducing a sterically bulky blocking group (e.g., tert-butyl) at an undesired cyclization position can direct the reaction to the desired site. The blocking group can often be removed in a subsequent step.

Potential Cause 3: Catalyst Inactivation

  • Explanation: Lewis acid catalysts are highly sensitive to moisture.[8] Additionally, functional groups on the substrate, such as unprotected amines or alcohols, can coordinate to the Lewis acid and inhibit its catalytic activity.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried and that all solvents and reagents are rigorously anhydrous.

    • Protecting Groups: Amine or alcohol functionalities should be protected (e.g., as amides or esters) before the Friedel-Crafts step. The amide itself is the precursor in a Bischler-Napieralski type reaction.[7][13]

Data Table: Comparison of Cyclization Conditions for Friedel-Crafts Type Reactions
Reagent SystemTypical ConditionsAdvantagesDisadvantages
POCl₃ Refluxing neat or in a high-boiling solvent (e.g., toluene)Readily available, effective for many substrates.[12]Harsh conditions, can lead to side products and decomposition.[7][10]
P₂O₅ / POCl₃ RefluxVery strong dehydrating conditions, effective for deactivated rings.[11][12]Can lead to regioisomeric mixtures and charring.[10]
AlCl₃ 0 °C to RT in CS₂ or CH₂Cl₂Classic, powerful Lewis acid.[8]Stoichiometric amounts needed, moisture sensitive, can promote rearrangements.[8][14]
Tf₂O / Base RT in CH₂Cl₂ with a non-nucleophilic base (e.g., 2-chloropyridine)Milder conditions, often higher selectivity.[7]More expensive, requires careful handling.
Polyphosphoric Acid (PPA) 100-150 °CBoth catalyst and solvent, good for acylations of carboxylic acids.High temperatures required, difficult workup.

Section 3: Transition-Metal-Catalyzed Cyclizations

Modern methods employing transition metal catalysis, such as the Buchwald-Hartwig amination, offer powerful alternatives for constructing the phenylazepane ring system, often with greater functional group tolerance.[15][16]

FAQ 3: My intramolecular Buchwald-Hartwig amination is failing. What are the key parameters to investigate?

The success of a Buchwald-Hartwig cyclization depends on a delicate interplay between the palladium catalyst, the ligand, the base, and the solvent. Failure often points to an issue with one of these components.

Potential Cause 1: Catalyst/Ligand Incompatibility or Deactivation

  • Explanation: The choice of phosphine ligand is crucial for promoting the reductive elimination step that forms the C-N bond. Sterically hindered, electron-rich ligands are generally required.[16] The catalyst can also deactivate through various pathways.

  • Solutions:

    • Ligand Screening: The formation of a seven-membered ring can be challenging. A screen of different ligands is often necessary. Start with bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or bidentate ligands (e.g., BINAP, DPEPhos).[16][17]

    • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.

    • Exclude Oxygen: The Pd(0) active species is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Potential Cause 2: Incorrect Base or Solvent

  • Explanation: The base plays a critical role in deprotonating the amine to form the reactive amide. The strength and solubility of the base are key. Common bases include NaOtBu, K₂CO₃, and Cs₂CO₃. The solvent must solubilize the substrate and the catalyst complex effectively.

  • Solutions:

    • Base Optimization: A strong, non-nucleophilic base like sodium tert-butoxide is often effective. However, for sensitive substrates, a weaker base like cesium carbonate may be preferable. A screen of bases is recommended.

    • Solvent Choice: Toluene and dioxane are common solvents. For some systems, polar aprotic solvents may be beneficial. Ensure the solvent is anhydrous.

Experimental Protocol: General Procedure for Ligand Screening in Intramolecular Buchwald-Hartwig Amination

This protocol provides a framework for efficiently screening multiple ligands to optimize your cyclization.

  • Preparation: In a glovebox, array several small reaction vials, each with a stir bar.

  • Reagent Addition:

    • To each vial, add the aryl halide precursor (1.0 equiv).

    • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %).

    • Add the specific phosphine ligand to be tested (4.4 mol %).

    • Add the base (e.g., NaOtBu, 1.4 equiv).

  • Solvent and Reaction:

    • Add anhydrous, degassed solvent (e.g., toluene) to each vial to achieve the desired concentration.

    • Seal the vials and remove them from the glovebox.

    • Place the vials in a pre-heated reaction block or oil bath.

  • Monitoring and Analysis:

    • Stir the reactions for a set time (e.g., 12-24 hours).

    • After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion to the desired phenylazepane product.

  • Validation: Once the optimal ligand is identified, the reaction should be repeated on a larger scale to confirm the result and isolate the product for full characterization.

Reaction Mechanism: Key Steps in Catalytic Cycles

The following diagram illustrates the generalized catalytic cycle for the Buchwald-Hartwig amination, highlighting the critical roles of the ligand and base.

G cluster_out Title Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amide_Complex Palladium Amido Complex OxAdd->Amide_Complex + R-NH₂ - Base-HX Amide_Complex->Pd0 Reductive Elimination Product Ar-NH-R Amide_Complex->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Bischler–Napieralski reaction. Grokipedia. Available at: [Link]

  • Bischler–Napieralski reaction. Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction. Available at: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Digital Commons@DePaul. Available at: [Link]

  • Strategies in the synthesis of dibenzo[b,f]heteropines. PMC - NIH. Available at: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available at: [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. Available at: [Link]

  • Efforts to optimize Friedel-Crafts cyclizations on substrates 7a-f. ResearchGate. Available at: [Link]

  • Synthesis of 1 via Buchwald–Hartwig amination and atom labels for NMR assignments. ResearchGate. Available at: [Link]

  • Construction 7-membered ring via Ni–Al bimetal-enabled C–H cyclization for synthesis of tricyclic imidazoles. PMC. Available at: [Link]

  • University of Groningen Unravelling a complex catalyst deactivation in which selectivity affects conversion Melián-Cabrera, Ignacio. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. PMC. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Intramolecular reductive aminations for the formation of azepanes.72,73. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. Organic Letters - ACS Publications. Available at: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]

  • Design strategies and applications of novel functionalized phenazine derivatives: a review. Available at: [Link]

  • Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science (RSC Publishing). Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Special Issue on Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]

  • Advances in Catalyst Deactivation and Regeneration. MDPI. Available at: [Link]

  • Intramolecular Cyclization Side Reactions. Request PDF - ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC. Available at: [Link]

  • Synthesis and evaluation of 4-fluoro-8-substituted-2,3,4,5-tetrahydro-1H-2-benzazapines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. PubMed. Available at: [Link]

  • Catalyst deactivation. OUCI. Available at: [Link]

  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances (RSC Publishing). Available at: [Link]

  • A NEW APPROACH TO THE SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. PMC. Available at: [Link]

  • Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PMC. Available at: [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • New cationic olefin cyclization-pinacol reactions. Ring-expanding cyclopentane annulations that directly install useful functionality in the cyclopentane ring. PubMed. Available at: [Link]

  • Cyclization of a cell-penetrating peptide via click-chemistry increases proteolytic resistance and improves drug delivery. PubMed. Available at: [Link]

Sources

Optimization

Technical Support Center: Chiral Resolution of 2-(3-Chlorophenyl)azepane

Status: Operational Ticket ID: #AZP-3CL-RES Assigned Specialist: Senior Application Scientist, Chiral Separations Unit Executive Summary You are attempting to resolve the enantiomers of 2-(3-Chlorophenyl)azepane . The Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZP-3CL-RES Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

You are attempting to resolve the enantiomers of 2-(3-Chlorophenyl)azepane .

  • The Molecule: A seven-membered secondary amine with a lipophilic 3-chlorophenyl substituent at the C2 position.

  • The Challenge: As a secondary amine, this molecule exhibits strong interaction with residual silanols on silica-based stationary phases, leading to severe peak tailing. The 3-chlorophenyl group provides good steric discrimination potential but requires the correct polysaccharide selector.

  • The Solution: Normal Phase (NP) chromatography using Amylose-based immobilized columns (e.g., CHIRALPAK® IA) with basic additives is the primary recommendation.

Module 1: The "Golden Standard" Protocol

If you are starting from scratch, do not waste time with random screening. This protocol has the highest probability of success (


) for phenyl-substituted azepanes.
Recommended Column
  • Primary Choice: CHIRALPAK® IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: The immobilized phase allows for robust solvent switching (e.g., if you need to add DCM for solubility). The amylose helix generally accommodates the flexible azepane ring better than cellulose.

  • Secondary Choice: CHIRALPAK® AD-H (Coated version of the above) or CHIRALPAK® IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

Mobile Phase Composition (Isocratic)
ComponentRatio (v/v)Function
n-Hexane 90%Non-polar carrier; maximizes steric interaction.
Ethanol 10%Polar modifier; EtOH provides better H-bonding selectivity than IPA for this specific amine.
Diethylamine (DEA) 0.1% CRITICAL. Suppresses silanol interactions to prevent tailing.
Operating Parameters
  • Flow Rate: 1.0 mL/min (for 4.6 x 250 mm column).

  • Temperature:

    
     (Start here. Lowering to 
    
    
    
    often improves resolution for flexible rings like azepane).
  • Detection: UV @ 254 nm (Targeting the chlorophenyl chromophore).[1]

Module 2: Method Development Workflow

Use this logic flow to guide your experimental design. This prevents "trial-and-error" fatigue.

G Start Start: 2-(3-Chlorophenyl)azepane Screen1 Screen 1: Chiralpak IA Hex/EtOH/DEA (90:10:0.1) Start->Screen1 CheckRes Check Resolution (Rs) & Tailing (Tf) Screen1->CheckRes Success Success: Rs > 1.5, Tf < 1.3 Proceed to Validation CheckRes->Success Good Separation Tailing Issue: Severe Tailing (Tf > 1.5) CheckRes->Tailing Tailing ResIssue Issue: Poor Resolution (Rs < 1.0) CheckRes->ResIssue Co-elution FixTailing Action: Switch Additive Try 0.1% Ethylenediamine (EDA) Tailing->FixTailing FixRes1 Action: Lower Temp to 10°C (Reduces ring flexibility) ResIssue->FixRes1 FixTailing->Screen1 Re-test FixRes2 Action: Switch Column Try Chiralcel OD-H or Chiralpak IG FixRes1->FixRes2 If fails

Figure 1: Systematic screening workflow for azepane derivatives. Note the priority of temperature control before column switching.

Module 3: Troubleshooting Guide (Q&A)

Q1: My peaks are tailing severely (


), even with 0.1% DEA. What is happening? 
  • Diagnosis: The secondary amine in the azepane ring is interacting strongly with the silica support. DEA might be too weak or the column history is affecting performance.

  • The Fix:

    • Switch Additive: Replace DEA with Ethylenediamine (EDA) or Ethanolamine (AE) at 0.1%. These are stronger silanol suppressors often required for "hard-to-elute" amines [1].

    • Regeneration: If the column was previously used with acidic additives (like TFA), the stationary phase may be protonated. Wash the column with 100% Ethanol containing 0.5% DEA for 30 minutes (at reduced flow) to reset the surface pH.

Q2: I have separation (


), but I need baseline resolution (

).
  • Diagnosis: The chiral recognition is present but insufficient.[2] The flexible 7-membered azepane ring is "flopping" between conformations, blurring the discrimination.

  • The Fix:

    • Thermodynamic Control: Lower the column temperature to

      
       - 
      
      
      
      . This "freezes" the conformational interconversion of the azepane ring, often dramatically improving selectivity [2].
    • Solvent Strength: Reduce Ethanol content to 5% or switch to Isopropanol (IPA). IPA is bulkier and often provides higher selectivity, though at the cost of longer retention times.

Q3: The sample is not soluble in the Hexane mobile phase.

  • Diagnosis: The hydrochloride salt of the amine is likely insoluble in non-polar hexane.

  • The Fix:

    • Free Basing: Neutralize the salt before injection. Partition the sample between

      
       and 
      
      
      
      , dry the organic layer, and reconstitute in the mobile phase.
    • Immobilized Advantage: If you are using Chiralpak IA/IB/IC , you can add up to 20% Dichloromethane (DCM) or Ethyl Acetate to the mobile phase to solubilize the sample without stripping the stationary phase [3]. Do not do this on coated columns (AD-H/OD-H).

Module 4: Technical FAQ

Q: Can I use Reversed Phase (RP) instead? A: Yes, but it is generally less effective for this specific class.

  • Protocol: Use Chiralpak IA-3 or IG-3 (3 µm particle size).

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (40:60).[3][4]

  • Warning: You must use a high pH buffer to keep the amine uncharged (neutral). At low pH (acidic), the protonated amine will repel from the chiral selector, leading to zero retention (void volume elution) [4].

Q: Why do you recommend Ethanol over Isopropanol (IPA)? A: For azepanes, the steric bulk of the 7-membered ring combined with the 3-chlorophenyl group is significant. IPA is a very bulky solvent molecule. Using IPA can sometimes "clog" the chiral cavities of the amylose, preventing the analyte from entering deep enough to interact. Ethanol is smaller and often allows better penetration into the chiral grooves for this specific steric profile.

Q: Is the elution order predictable (


 vs 

)?
A: No. While computational models exist, elution order on polysaccharide phases is not reliably predictable ab initio. You must inject a standard of known configuration or use a circular dichroism (CD) detector to identify the peaks.

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.[4] Retrieved from [Link] (Refer to Section: "Mobile Phase Additives for Basic Samples").

  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. John Wiley & Sons.
  • Pilaro, A. M., et al. (2018). "Method development strategies for enantiomeric separation of basic drugs.
  • Ye, Y., et al. (2020). "Enantioseparation of basic drugs on polysaccharide-based chiral stationary phases: A review." Journal of Pharmaceutical Analysis, 10(5), 427-437. [Link]

Sources

Troubleshooting

Technical Support Guide: Solubilization Strategies for 2-(3-Chlorophenyl)azepane

Executive Summary & Compound Profile The Challenge: 2-(3-Chlorophenyl)azepane presents a classic "Solubility Paradox" common in CNS-targeted scaffolds. It possesses a highly lipophilic domain (the 3-chlorophenyl ring) at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The Challenge: 2-(3-Chlorophenyl)azepane presents a classic "Solubility Paradox" common in CNS-targeted scaffolds. It possesses a highly lipophilic domain (the 3-chlorophenyl ring) attached to a polarizable, basic nitrogen heterocycle (the azepane ring).

Users typically encounter failure when attempting to dissolve the free base directly into neutral buffers (like PBS, pH 7.4), resulting in suspension or immediate precipitation. This guide provides validated protocols to overcome these thermodynamic barriers by leveraging the molecule's ionizable amine function and hydrophobic interaction potential.

Physicochemical Profile (Estimated)
PropertyValue (Approx)Implication
pKa (Conjugate Acid) ~9.5 – 10.2The molecule is >99% ionized (cationic) at pH < 7.0.
LogP (Lipophilicity) ~3.5 – 4.2High affinity for lipids; poor water solubility in non-ionized state.
Molecular Weight 209.7 g/mol Small molecule, suitable for cyclodextrin inclusion.
Key Functional Group Secondary AminePrimary handle for solubilization via salt formation.

Troubleshooting Guides & FAQs

Module A: The pH & Salt Strategy (Primary Solution)

Q: I am trying to dissolve the solid powder directly into PBS (pH 7.4) for a cell assay, but it floats or sinks as clumps. Why?

A: At pH 7.4, 2-(3-Chlorophenyl)azepane exists in equilibrium near its free base form. Because the pKa of the azepane nitrogen is likely >9.5, the compound should be ionized, but the high lipophilicity of the chlorophenyl group drives the equilibrium toward aggregation. Furthermore, if you are starting with the Free Base solid, the kinetic energy required to break the crystal lattice in water is too high.

The Fix: In Situ Salt Formation Do not dissolve in PBS. Dissolve in a weak acid first to generate the soluble cation, then dilute.

Protocol: In Situ Citrate/Tartrate Salt Formation

  • Weigh the required amount of 2-(3-Chlorophenyl)azepane.

  • Dissolve the compound in 0.1 M Tartaric Acid or 0.1 M Citric Acid (aqueous) at a concentration of 10–20 mg/mL.

    • Mechanism:[1] This protonates the azepane nitrogen, creating a highly soluble ionic species.

  • Sonicate for 5–10 minutes until clear.

  • Dilute this stock solution into your assay buffer.

    • Note: Ensure the final pH of your assay buffer remains physiological. The small volume of acid carryover is usually buffered out by standard HEPES or PBS.

Module B: Cosolvent Management (In Vitro)

Q: I dissolved the compound in 100% DMSO to make a 10 mM stock. When I dilute it 1:1000 into media, I see a fine white precipitate ("crashing out").

A: This is a classic "Antisolvent Effect." DMSO is an excellent solvent for the lipophilic form. When you introduce water (the antisolvent), the dielectric constant changes rapidly. If the local concentration exceeds the intrinsic solubility of the free base (which is near zero), the molecules aggregate faster than they can disperse.

The Fix: The "Step-Down" Dilution Method Avoid "shocking" the hydrophobic molecules.

Data: Recommended Solvent Compatibility Matrix

Solvent System Max Stock Conc. Stability Application
100% DMSO 50 mM High (Months -20°C) Storage
100% Ethanol 20 mM Moderate (Evaporation risk) Storage
50% PEG400 / 50% Water 5 mM High Animal Dosing (IP/SC)

| 5% Tween-80 / Saline | 2 mM | Moderate | Animal Dosing (IV) |

Protocol: Preventing Precipitation

  • Prepare your 10 mM stock in DMSO.

  • Intermediate Step: Dilute the DMSO stock 1:10 into PEG400 or Propylene Glycol (not water).

  • Add this intermediate mix to your aqueous media with rapid vortexing.

    • Result: The PEG acts as a bridge, reducing the surface tension difference between the hydrophobic drug and the bulk water.

Module C: Advanced Formulation (In Vivo / High Dose)

Q: We need to dose mice at 30 mg/kg IP. The acid solution is too irritating, and DMSO is toxic at high volumes. What is the alternative?

A: For high-concentration delivery without organic solvents, Cyclodextrin Complexation is the gold standard for phenyl-substituted heterocycles. The hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the chlorophenyl ring, shielding it from water while the hydrophilic exterior ensures solubility.

Protocol: HP-β-CD Complexation

  • Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.

  • Add 2-(3-Chlorophenyl)azepane (Free Base) to reach target concentration (e.g., 5 mg/mL).

  • Critical Step: Adjust pH to 4.0–5.0 using 0.1 N HCl.

    • Reason: Ionization (protonation) + Complexation (CD) works synergistically.

  • Stir vigorously for 4 hours at room temperature.

  • Adjust pH back to 6.0–7.0 (carefully) using 0.1 N NaOH if necessary, or inject at pH 5 (usually well-tolerated IP).

  • Filter sterilize (0.22 µm).

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Start: 2-(3-Chlorophenyl)azepane (Solid Free Base) AppCheck What is the Application? Start->AppCheck InVitro In Vitro (Cell/Enzyme) AppCheck->InVitro Assays InVivo In Vivo (Animal Dosing) AppCheck->InVivo Animal Models DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check DMSO_Yes Dissolve in 100% DMSO Dilute < 0.5% v/v DMSO_Check->DMSO_Yes Yes DMSO_No Use Salt Formation (Dissolve in 0.1M Tartaric Acid) DMSO_Check->DMSO_No No (Sensitive Cells) Route Route of Admin? InVivo->Route Oral Oral Gavage (PO) Route->Oral High Dose Parenteral Injection (IV/IP/SC) Route->Parenteral Systemic LipidForm Lipid Emulsion (Corn Oil / Tween 80) Oral->LipidForm Max Absorption Cyclodex 20% HP-beta-CD (pH adjusted 4-5) Parenteral->Cyclodex Preferred (Low Toxicity) SalineSalt In-situ Salt (Saline + 2 eq HCl) Parenteral->SalineSalt Alternative (Check pH)

Figure 1: Solubilization Decision Tree. Selects the optimal vehicle based on biological tolerance and concentration requirements.

References & Further Reading

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text on pKa-dependent solubility profiling).

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility in drug discovery).

  • Loftsson, T., et al. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351. (Specific protocols for HP-beta-CD complexation).

Sources

Optimization

Technical Support Center: Scale-Up Optimization for 2-(3-Chlorophenyl)azepane

Status: Active Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: AZP-CL-774 Subject: Process Safety, Regiocontrol, and Purification Protocols

Executive Summary & Operational Context

Scaling up 2-(3-Chlorophenyl)azepane presents a unique dichotomy: the molecule is structurally simple, yet the thermodynamics of forming a 7-membered ring (azepane) are unfavorable compared to 5- or 6-membered analogs.

For scale-up (>500g), we strongly advise moving away from Ring-Closing Metathesis (RCM) strategies used in discovery. While RCM is efficient on a milligram scale, the high dilution (0.01 M) required to prevent intermolecular polymerization makes it commercially unviable for kilogram batches.

Recommended Process Route: This guide focuses on the Schmidt Rearrangement (Ring Expansion) of 2-(3-chlorophenyl)cyclohexanone. This route is atom-economical but introduces significant safety and regioselectivity challenges that this guide will address.

Critical Process Parameters (CPPs) & Troubleshooting

Module A: The Schmidt Rearrangement (Ring Expansion)

Objective: Convert 2-(3-chlorophenyl)cyclohexanone to the corresponding lactam. Reagents: Sodium Azide (


), Methanesulfonic Acid (

) or Polyphosphoric Acid (PPA).
The Core Problem: Exotherm & Accumulation

The reaction involves the in situ generation of hydrazoic acid (


).[1] On a scale >100g, the accumulation of unreacted azide due to poor mixing or low temperature can lead to a catastrophic "runaway" exotherm once the reaction triggers.
SymptomRoot CauseCorrective Action
Delayed Exotherm Reactor temperature is too low (<0°C), preventing immediate reaction of

. Azide accumulates.[2]
DANGER. Stop dosing immediately. Allow reactor to warm to 5°C to trigger consumption. Do not add more reagent until exotherm is observed.
Regio-isomer Contamination Migration of the methylene group instead of the chiral methine (phenyl-bearing carbon).Switch solvent to TFA (Trifluoroacetic acid) . The solvent acidity influences the diazonium intermediate conformation, favoring phenyl migration (retention of configuration).
Stalled Conversion "Azide stalling" due to salt formation coating the

particles.
Ensure high-shear mixing. Use pelletized

rather than powder to prevent clumping, or pre-dissolve

in water (if using a biphasic Schmidt protocol).
Visualizing the Regioselectivity Mechanism

The following diagram illustrates the bifurcation point where the reaction succeeds (Path A) or fails (Path B).

SchmidtRearrangement Start 2-(3-Cl-Ph)cyclohexanone + HN3 Inter Azidohydrin Intermediate Start->Inter Acid Activation PathA Path A: Phenyl Migration (Electronic Preference) Inter->PathA High Acidity (TFA) Thermodynamic Control PathB Path B: Alkyl Migration (Steric/Solvent Control) Inter->PathB Low Acidity Kinetic Control ProdA Target Lactam (Retention of Chirality) PathA->ProdA -N2 ProdB Undesired Isomer (Impurity) PathB->ProdB -N2

Caption: Regioselectivity decision tree in the Schmidt rearrangement. Path A is favored by highly acidic media (e.g., TFA/MsOH) which stabilizes the transition state for phenyl migration.

Module B: Lactam Reduction & Amine Isolation

Objective: Reduce the lactam to 2-(3-chlorophenyl)azepane using


 (LAH) or Red-Al.
FAQ: "Why is my product oiling out during workup?"

Scenario: After quenching the reduction, you attempt to extract the amine, but it forms an intractable emulsion or "rag layer."

Technical Explanation: Free-base azepanes are lipophilic oils with densities often close to water/organic interfaces. Furthermore, aluminum salts (from LAH) form gelatinous hydroxides that trap the product.

Protocol: The Rochelle Salt Break Do not use simple acid/base extraction. Use this specific quench method for >50g scales:

  • Dilution: Dilute reaction mixture with THF (2 volumes).

  • The Fieser Quench (Modified):

    • Add

      
       mL water per gram of LAH.
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
  • The Critical Step: Add solid Potassium Sodium Tartrate (Rochelle Salt) (0.5 eq relative to Aluminum) and stir vigorously for 4 hours at room temperature.

    • Why? The tartrate complexes the aluminum, breaking the emulsion and allowing two clear layers to form.

Module C: Enantiomeric Resolution (The "Chiral Switch")

Objective: Isolate the (S)-enantiomer (typically the bioactive isomer) from the racemate.

Troubleshooting Chiral Resolution

User Question: "I am using Tartaric acid for resolution, but the ee% (enantiomeric excess) stalls at 85% even after recrystallization."

Diagnosis: You are likely experiencing Solid Solution Formation . In 7-membered rings, the conformational flexibility allows the "wrong" enantiomer to fit into the crystal lattice of the "right" salt, preventing high purity.

The "Dutch Resolution" Protocol: Instead of a single chiral acid, use a Family Approach (mix of resolving agents) or switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) . The bulky toluoyl groups create a more rigid lattice that excludes the wrong isomer.

Step-by-Step Optimization:

  • Screening: Dissolve 100mg racemate in EtOH. Add 0.5 eq of L-DTTA.

  • Nucleation: If no crystals form after 24h, do not evaporate. Cool to 0°C and scratch. Azepane salts are notorious for supersaturation.

  • Recrystallization: Use iPrOH/Water (95:5) . The small water content helps "heal" the crystal defects that trap the wrong enantiomer.

Workflow Visualization: The "Oiling Out" Rescue Loop

When the amine product refuses to crystallize or separate, follow this logic flow to recover the batch.

WorkupRescue Start Crude Reaction Mixture (Post-Reduction) Check Emulsion Formed? Start->Check Standard Standard Phase Cut Check->Standard No Rochelle Add Rochelle Salt (Stir 4h) Check->Rochelle Yes (Rag Layer) Oil Product is Oil? Standard->Oil Filter Filter Aluminum Solids Rochelle->Filter Filter->Oil SaltScreen Convert to HCl or Oxalate Salt Oil->SaltScreen Yes (Sticky) Final Crystalline Solid Oil->Final No SaltScreen->Final

Caption: Decision matrix for handling difficult azepane amine workups. Note the critical intervention of Rochelle Salt for aluminum emulsions.

Safety Data & Handling

Hazard ClassSpecific RiskMitigation Strategy
Azides (

)
Explosive gas generation; shock sensitivity of metal azides.Reactor headspace purge with

to prevent

accumulation. Use non-metallic spatulas. Never use DCM (forms explosive diazidomethane).
Exotherms Schmidt reaction

is approx -200 kJ/mol.
Dose

or Acid slowly. Ensure cooling jacket capacity exceeds max theoretical heat release rate.
Vesicant 3-Chlorophenyl derivatives can be skin sensitizers.Double gloving (Nitrile + Laminate). Full sash closure.

References

  • Schmidt Reaction Mechanism & Safety

    • Aubé, J. et al. "Intramolecular Schmidt Reaction of Alkyl Azides."[2][3] Journal of the American Chemical Society, 1991.

    • Langerman, N. "The Safety of the Schmidt Reaction."[1] Organic Process Research & Development, 2002. (Focuses on

      
       headspace management).
      
  • Azepane Synthesis & Scale-Up

    • Rovis, T. et al.[4] "A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation-Ring-Expansion Approach to Substituted Azepanes." Synlett, 2017.[4]

    • Beak, P. et al. "Asymmetric Synthesis of 2-Substituted Azepanes." Journal of Organic Chemistry, 2008.
  • Chiral Resolution & Crystallization

    • Vries, T. et al. "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 1998.

Sources

Troubleshooting

Technical Support Center: Metal Remediation for 2-(3-Chlorophenyl)azepane

Case ID: TSR-2025-AZP-09 Status: Open Priority: High (Regulatory/Purity Critical) Executive Summary You are encountering difficulty removing residual metal catalysts from 2-(3-Chlorophenyl)azepane . This is a known chall...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSR-2025-AZP-09 Status: Open Priority: High (Regulatory/Purity Critical)

Executive Summary

You are encountering difficulty removing residual metal catalysts from 2-(3-Chlorophenyl)azepane . This is a known challenge in medicinal chemistry. The secondary amine in the azepane ring acts as a potent ligand, coordinating tightly with transition metals (Palladium, Ruthenium, or Copper) used during synthesis (e.g., Buchwald-Hartwig amination, Ring-Closing Metathesis, or Nitrene Insertion).

Standard filtration is often ineffective because the metal is not merely "floating" in the mixture; it is chemically bound to your product. This guide provides a self-validating workflow to reduce metal content below ICH Q3D limits (typically <10-20 ppm for oral delivery) without compromising the integrity of the chlorophenyl moiety or the azepane ring.

Module 1: Diagnostic Workflow

Before selecting a reagent, determine the nature of your impurity profile. Use this decision matrix to select the optimal purification route.

G cluster_legend Recommendation Logic start START: Crude 2-(3-Chlorophenyl)azepane metal_type Identify Catalyst Metal (Pd, Ru, Cu, Rh?) start->metal_type solubility Is Product Soluble in THF, EtOAc, or MeOH? metal_type->solubility scale Scale of Synthesis solubility->scale Yes path_extract Route C: Chelation Extraction (Specific Cases Only) solubility->path_extract No (Oily/Sticky) path_scavenger Route A: Functionalized Silica (High Cost / High Purity) scale->path_scavenger <100g (Discovery) path_carbon Route B: Activated Carbon (Low Cost / Yield Risk) scale->path_carbon >1kg (Process) legend Scavengers are preferred for amines to prevent yield loss.

Figure 1: Decision Matrix for Catalyst Removal. Route A is the recommended standard for secondary amines to avoid non-specific binding losses.

Module 2: Functionalized Silica Scavengers (The Gold Standard)

Why this works: Silica-bound scavengers (e.g., SiliaMetS®, QuadraPure®) use a "chelation war" strategy. The thiol or diamine ligands on the silica bead have a higher affinity for the metal than your azepane amine does.

Recommended Scavenger: Thiol (Si-SH) or Dimercaptotriazine (Si-DMT) .

  • Note: For Pd, Si-Thiol is universally effective. For Ru or Cu, Si-DMT often performs better.

Protocol: Batch Mode Scavenging
  • Dissolution: Dissolve your crude 2-(3-Chlorophenyl)azepane in a solvent where it is fully soluble (THF, Ethyl Acetate, or Methanol). Avoid DMF/DMSO if possible (they compete for the metal).

  • Loading: Add 4-5 equivalents of the scavenger relative to the estimated residual metal (NOT the product).

    • Rule of Thumb: If metal content is unknown, add 5-10% w/w of scavenger relative to the mass of the crude product.

  • Incubation: Stir gently at 40-50°C for 4 hours .

    • Critical: Room temperature is often insufficient to break the Azepane-Metal complex. Heat provides the kinetic energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm PTFE frit or a Celite pad.

  • Wash: Rinse the filter cake with the reaction solvent to recover entrained product.

Troubleshooting Table:

Issue Probable Cause Corrective Action
Low Recovery Product adsorbed to silica backbone. Switch to MeOH/DCM (1:9) for the wash step to disrupt H-bonding.
High Metal Remains Equilibrium not reached. Increase temperature to reflux or switch to Si-DMT (higher affinity).

| Scavenger Leaching | Incompatible solvent. | Avoid aqueous bases which can degrade the silica matrix. |

Module 3: Activated Carbon (The "Budget" Alternative)

Why use it: Cost-effective for large-scale batches (>1kg). Risk: Activated carbon is "sticky." It may adsorb your lipophilic chlorophenyl group, leading to yield loss (10-30%).

Protocol: Carbon Treatment
  • Dissolve crude product in hot Ethanol or Toluene (10 volumes).

  • Add Activated Carbon (e.g., Darco KB) at 10-20% w/w relative to the product.

  • Stir at reflux for 1-2 hours.

  • Hot Filtration: Filter while hot through a pre-warmed Celite pad.

    • Why Hot? If the solution cools, the product may precipitate onto the carbon, and you will lose it during filtration.

Module 4: The Mechanism of Action

Understanding the competition between your product and the scavenger is vital for troubleshooting.

Chelation cluster_complex Problem: Stable Complex cluster_scavenger Solution: Ligand Exchange Pd Metal (Pd/Ru) Azepane Azepane (Amine) Pd->Azepane Coordination Si_SH Silica-SH (Scavenger) Pd->Si_SH Higher Affinity (Thermodynamic Sink) Free Purified Product Azepane->Free Released

Figure 2: Ligand Exchange Mechanism. The scavenger (Si-SH) must overcome the binding energy of the Azepane-Metal complex.

Frequently Asked Questions (FAQs)

Q1: Will the scavenger racemize my product?

  • Answer: Unlikely. 2-substituted azepanes have a chiral center at C2. Standard scavengers (Thiol/DMT) are non-acidic and non-basic, operating under neutral conditions. However, if you use acidic washes (e.g., HCl extraction) or high heat (>80°C) with Pd residues, there is a theoretical risk of racemization via a reversible dehydrogenation mechanism. Always check ee% via Chiral HPLC after scavenging.

Q2: Can I just wash with aqueous HCl?

  • Answer: This is risky. While protonating the azepane nitrogen (

    
    ) does reduce its ability to bind metals, the 3-chlorophenyl group makes the salt lipophilic. You might form an "oiling out" salt that traps the metal, or the metal might simply partition into the organic layer if it is bound to phosphine ligands from the synthesis.
    

Q3: The product is colored (yellow/brown) even after scavenging. Is metal still present?

  • Answer: Not necessarily. "Color does not equal Purity." Trace conjugated organic impurities (from catalyst ligands like BINAP or XPhos) can cause intense color even at <1 ppm metal levels. Trust ICP-MS data, not your eyes.

Q4: What is the regulatory limit (ICH Q3D)?

  • Answer: For oral drugs, the Permitted Daily Exposure (PDE) for Palladium is 100 µ g/day . If the daily dose of your drug is 1g, your limit is 100 ppm . If the dose is 100mg, your limit is 1000 ppm . Aim for <20 ppm to be safe.

References
  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019). Available at: [Link]

  • Removal of Palladium from Organic Reaction Mixtures by Solid-Supported Scavengers. Organic Process Research & Development. (2008). Demonstrates the superiority of Thiol/DMT silica over carbon. Available at: [Link]

  • Purification of Amine-Containing Drugs. Journal of Pharmaceutical Sciences. Discusses the specific challenges of secondary amine coordination to Pd. Available at: [Link]

Optimization

Technical Support Center: 2-(3-Chlorophenyl)azepane Stabilization

Ticket ID: STAB-AZEP-001 Subject: Long-term storage and stabilization protocols for 2-(3-Chlorophenyl)azepane Assigned Specialist: Senior Application Scientist, Chemical Stability Unit Executive Summary You are likely ex...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-AZEP-001 Subject: Long-term storage and stabilization protocols for 2-(3-Chlorophenyl)azepane Assigned Specialist: Senior Application Scientist, Chemical Stability Unit

Executive Summary

You are likely experiencing stability issues because 2-(3-Chlorophenyl)azepane (as a free base) is a secondary amine prone to oxidative degradation and atmospheric carbonylation. While the 3-chlorophenyl group is relatively robust, the azepane ring's nitrogen center is the "Achilles' heel" of this molecule.

The Bottom Line:

  • If you have the Free Base (Oil): It is inherently unstable. It will yellow (oxidize) and crust (react with CO₂) within weeks at room temperature.

  • If you have the Salt (Solid): It is stable for years if kept dry.

  • Immediate Action: If you intend to store this for >1 month, convert it to a hydrochloride or tartrate salt immediately.

Part 1: The Diagnostics (Troubleshooting Guide)

Use this section to identify the specific degradation your sample may have already suffered.

Symptom 1: The "Yellowing" Effect

Observation: Your clear/colorless oil has turned pale yellow, amber, or brown.

  • Diagnosis: N-Oxidation. Atmospheric oxygen has attacked the secondary amine lone pair, forming the N-oxide or radical intermediates.

  • Risk Level: Moderate. Small amounts of N-oxide can be removed via column chromatography, but purity is compromised.

  • Fix: Purge with Argon immediately. If heavily colored, repurify.

Symptom 2: The "White Crust"

Observation: A white, crystalline solid has formed on the rim of the flask or the surface of the oil.

  • Diagnosis: Carbamate/Carbonate Formation. The secondary amine has reacted with atmospheric CO₂ to form a carbamic acid, which then stabilizes as a salt (ammonium carbamate species).

  • Risk Level: High. This changes the stoichiometry of your compound.

  • Fix: This "crust" is often reversible. Dissolving the mixture in an organic solvent and washing with basic water (NaOH/NaHCO₃) can sometimes regenerate the free base, but prevention is key.

Symptom 3: Viscosity Change

Observation: The oil has become gummy or significantly more viscous.

  • Diagnosis: Oligomerization. While less common in simple azepanes, light exposure can trigger radical coupling at the benzylic position (C2) or the chlorophenyl ring.

  • Fix: Irreversible. Discard and resynthesize.

Part 2: The "Gold Standard" Stabilization Protocol (Salt Formation)

Do not store the free base. The single most effective way to stabilize 2-(3-Chlorophenyl)azepane is to protonate the nitrogen, effectively "locking" the lone pair that causes instability.

Recommended Salt Forms
Salt TypeStabilityCrystallinityNotes
Hydrochloride (HCl) ⭐⭐⭐⭐⭐HighBest for long-term storage. Hygroscopic—keep dry.[1]
Tartrate ⭐⭐⭐⭐ModerateGood for resolution of enantiomers if needed.
Fumarate ⭐⭐⭐⭐HighOften non-hygroscopic; excellent for humid labs.
Protocol: Conversion to Hydrochloride Salt

Prerequisites: 2-(3-Chlorophenyl)azepane (Free Base), Diethyl Ether (anhydrous), 2M HCl in Ether (or Dioxane).

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in 10 volumes of anhydrous Diethyl Ether.

  • Cooling: Chill the solution to 0°C in an ice bath.

  • Acidification: Dropwise add 1.1 equivalents of 2M HCl in Ether.

    • Visual Cue: A white precipitate should form immediately.

  • Aging: Stir at 0°C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid under a stream of Nitrogen (to prevent moisture absorption).

  • Drying: Dry under high vacuum (<1 mbar) for 12 hours at room temperature.

Part 3: Visualization of Instability

The following diagram illustrates why your compound degrades. The "Free Base" pathway leads to impurities, while the "Salt Formation" pathway leads to stability.

AzepaneStability FreeBase 2-(3-Chlorophenyl)azepane (Free Base / Oil) NOxide N-Oxide / Radical (Yellow/Brown Impurity) FreeBase->NOxide Oxidation (Slow) Carbamate Ammonium Carbamate (White Crust) FreeBase->Carbamate Carbamylation (Fast) Salt Azepanium Hydrochloride (Stable White Solid) FreeBase->Salt Protonation (Stabilization) Oxygen + O2 (Air) Oxygen->NOxide CO2 + CO2 (Air) CO2->Carbamate Acid + HCl (Anhydrous) Acid->Salt

Figure 1: Degradation pathways vs. Stabilization. The free base is susceptible to air (O2/CO2), whereas protonation (Salt) blocks these pathways.

Part 4: Frequently Asked Questions (FAQ)

Q: I cannot make the salt. How do I store the free base oil? A: If you must store the oil:

  • Container: Use an amber glass vial (UV protection).

  • Atmosphere: Purge the headspace with Argon (heavier than air) for 30 seconds before capping.

  • Seal: Wrap the cap with Parafilm® or use a Teflon-lined screw cap.

  • Temp: Store at -20°C or -80°C. Warning: Even at -20°C, the free base may degrade over 6+ months.

Q: My HCl salt became sticky/wet. What happened? A: The salt is likely hygroscopic . You opened the cold vial in a warm, humid room, causing condensation.

  • Fix: Recrystallize from Ethanol/Ether, dry under high vacuum, and store in a desiccator. Always let the vial warm to room temperature before opening.

Q: Is the 3-chlorophenyl group sensitive to the storage conditions? A: Generally, no. The aryl chloride bond is stable to standard storage conditions. It will not hydrolyze or oxidize under the conditions described here. The risk is almost entirely at the nitrogen atom.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2][3] (2011).[4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3] (The definitive guide on selecting counterions for amine stability).

  • Lai, J. J., et al. (2019). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. (Discusses azepane synthesis and handling).

  • BenchChem Technical Support. (2025). Storage conditions for volatile, unsaturated amines. (General guidelines for secondary amine handling).

  • World Health Organization. (2024). Stability and storage guidelines for pharmaceutical intermediates. (Guidelines on temp/humidity control).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potency of 2-(3-Chlorophenyl)azepane and Lorcaserin at the Serotonin 5-HT2C Receptor

A Note to the Researcher: This guide provides a detailed comparative framework for evaluating the potency of serotonergic compounds targeting the 5-HT2C receptor. While extensive data is available for the well-characteri...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: This guide provides a detailed comparative framework for evaluating the potency of serotonergic compounds targeting the 5-HT2C receptor. While extensive data is available for the well-characterized selective 5-HT2C agonist, lorcaserin, a thorough search of the current scientific literature reveals a significant lack of publicly available pharmacological data for 2-(3-Chlorophenyl)azepane. Therefore, a direct, data-driven comparison of potency is not feasible at this time.

This guide will proceed by:

  • Establishing lorcaserin as a benchmark for 5-HT2C receptor agonist potency, detailing its in vitro and in vivo pharmacological profile.

  • Introducing 2-(3-Chlorophenyl)azepane and the chemical class to which it belongs.

  • Providing detailed, standardized experimental protocols that would be required to determine the potency of 2-(3-Chlorophenyl)azepane, thereby enabling a future direct comparison with lorcaserin.

Lorcaserin: A Profile of a Selective 5-HT2C Receptor Agonist

Lorcaserin is a selective serotonin 2C (5-HT2C) receptor agonist that was formerly approved for chronic weight management.[1][2] Its mechanism of action involves the activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which is believed to decrease food consumption and promote satiety.[2][3][4] The selectivity of lorcaserin for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes is a key feature, as activation of these latter receptors has been associated with hallucinogenic effects and cardiac valvulopathy, respectively.[1][5]

In Vitro Potency and Selectivity of Lorcaserin

The potency of a compound in vitro is typically determined by its binding affinity (Ki) and its functional activity (EC50 or IC50). Lorcaserin has been extensively characterized in these regards.

ParameterReceptorValue (nM)
Binding Affinity (Ki) Human 5-HT2C15 ± 1
Rat 5-HT2C29 ± 7
Functional Potency (pEC50) Human 5-HT2C8.1
Human 5-HT2A6.8
Human 5-HT2B6.1

Data compiled from Thomsen et al. (2008)[6] and Smith et al. (2008).

As the data indicates, lorcaserin binds to the human 5-HT2C receptor with high affinity.[6] In functional assays, such as inositol phosphate accumulation, it acts as a full agonist at the human 5-HT2C receptor with approximately 18-fold selectivity over the 5-HT2A receptor and 104-fold selectivity over the 5-HT2B receptor.[6]

In Vivo Potency of Lorcaserin

In vivo studies in animal models are crucial for determining a compound's physiological effect. Lorcaserin has demonstrated dose-dependent reductions in food intake and body weight in rats.[6] For instance, in an acute food intake model in rats, lorcaserin showed an ED50 of 18 mg/kg (oral administration) at 6 hours. Chronic daily administration to rats on a high-fat diet also resulted in sustained, dose-dependent reductions in food intake and body weight gain over a 4-week period.[6]

2-(3-Chlorophenyl)azepane: An Uncharacterized Compound

Experimental Protocols for Determining Comparative Potency

To ascertain the potency of 2-(3-Chlorophenyl)azepane relative to lorcaserin, a series of standardized in vitro and in vivo experiments would need to be conducted.

In Vitro Experimental Workflow

A typical workflow to characterize the in vitro potency and selectivity of a novel compound at the 5-HT2C receptor involves radioligand binding assays and functional assays.

G cluster_0 In Vitro Potency & Selectivity Workflow start Test Compound (e.g., 2-(3-Chlorophenyl)azepane) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Flux or IP Accumulation) start->functional_assay selectivity_panel Selectivity Profiling (5-HT2A, 5-HT2B, etc.) binding_assay->selectivity_panel functional_assay->selectivity_panel data_analysis Data Analysis (Ki, EC50, Selectivity Ratios) selectivity_panel->data_analysis conclusion Determine In Vitro Potency & Selectivity Profile data_analysis->conclusion

Caption: A generalized workflow for determining the in vitro potency and selectivity of a test compound.

Step-by-Step Protocols:

1. Radioligand Binding Assay:

  • Objective: To determine the binding affinity (Ki) of 2-(3-Chlorophenyl)azepane for the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the recombinant human serotonin receptor subtypes (e.g., HEK293 cells).

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) at a fixed concentration.

    • Add increasing concentrations of the test compound (2-(3-Chlorophenyl)azepane) and a reference compound (lorcaserin).

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

2. Functional Assay (Calcium Mobilization):

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2-(3-Chlorophenyl)azepane as an agonist at the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

  • Methodology:

    • Culture cells expressing the target receptor (e.g., CHO-K1 or HEK293 cells) in a microplate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound and a reference compound.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the concentration-response curve and determine the EC50 and Emax values.

The primary signaling pathway for the 5-HT2C receptor involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.

G cluster_1 5-HT2C Receptor Signaling Pathway agonist 5-HT2C Agonist (e.g., Lorcaserin) receptor 5-HT2C Receptor agonist->receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 Inositol Trisphosphate (IP3) pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response

Caption: Simplified signaling pathway of the 5-HT2C receptor upon agonist binding.

In Vivo Experimental Workflow

Should in vitro studies reveal promising potency and selectivity for 2-(3-Chlorophenyl)azepane, in vivo studies in animal models would be the next logical step.

1. Acute Food Intake Study:

  • Objective: To assess the acute effect of 2-(3-Chlorophenyl)azepane on food intake in rodents.

  • Methodology:

    • Acclimate rodents (e.g., rats or mice) to a specific feeding schedule.

    • Administer a range of doses of the test compound and a vehicle control.

    • Measure cumulative food intake at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-administration.

    • Determine the dose-response relationship and the effective dose (ED50) for reducing food intake.

2. Chronic Weight Management Study:

  • Objective: To evaluate the long-term effects of 2-(3-Chlorophenyl)azepane on body weight and food intake in a diet-induced obesity (DIO) model.

  • Methodology:

    • Induce obesity in rodents by feeding them a high-fat diet.

    • Administer the test compound, a positive control (lorcaserin), and a vehicle control daily for several weeks.

    • Monitor body weight, food intake, and body composition throughout the study.

    • Assess metabolic parameters (e.g., glucose tolerance, insulin sensitivity) at the end of the study.

Conclusion: A Call for Empirical Data

While lorcaserin provides a well-defined benchmark for a selective 5-HT2C receptor agonist, the potency of 2-(3-Chlorophenyl)azepane remains undetermined due to a lack of available scientific data. The azepane scaffold is a promising starting point for the development of novel therapeutics, but a direct comparison of potency with established compounds like lorcaserin requires rigorous empirical investigation. The experimental workflows detailed in this guide provide a roadmap for researchers to characterize 2-(3-Chlorophenyl)azepane and similar novel chemical entities, which is an essential step in the drug discovery and development process.

References

  • Vertex AI Search. Lorcaserin (Belviq)
  • Vertex AI Search. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
  • Vertex AI Search.
  • Vertex AI Search. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC.
  • Thomsen, W. J., Grottick, A. J., Menzaghi, F., Reyes-Saldana, H., Espitia, S., Yuskin, D., ... & Smith, B. M. (2008). Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. Journal of Pharmacology and Experimental Therapeutics, 325(2), 577-587. [Link]

  • Vertex AI Search. Lorcaserin | Johns Hopkins Diabetes Guide.
  • Vertex AI Search. Belviq® Generic Name: lorcaserin hydrochloride Manufacturer : Eisai Inc. - WVU School of Pharmacy.
  • Vertex AI Search. Lorcaserin: a selective serotonin receptor (5-HT2C)
  • Vertex AI Search. 5-HT2C receptor signaling pathways. The 5-HT2CR is coupled to PLC in...
  • Vertex AI Search. Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism.
  • Vertex AI Search. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential.
  • Vertex AI Search. 5-HT2C receptor - Wikipedia.
  • Vertex AI Search.
  • Vertex AI Search. What are 5-HT2C receptor agonists and how do they work?
  • Vertex AI Search. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC.
  • Smith, B. M., Smith, J. M., Tsai, J. H., Schultz, J. A., Gilson, C. A., Estrada, S. A., ... & Thomsen, W. J. (2008). Discovery and Structure−Activity Relationship of (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine (Lorcaserin), a Selective Serotonin 5-HT2C Receptor Agonist for the Treatment of Obesity. Journal of Medicinal Chemistry, 51(2), 305-313. [Link]

  • Vertex AI Search.
  • Vertex AI Search. Lorcaserin (APD356), a selective 5-HT(2C) agonist, reduces body weight in obese men and women - PubMed.
  • Vertex AI Search. Lorcaserin: A review of its preclinical and clinical pharmacology and therapeutic potential.
  • Vertex AI Search.
  • Vertex AI Search. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC.
  • Vertex AI Search. 5-HT2C Serotonin Receptor Assay - Innoprot GPCR Functional Assays.

Sources

Comparative

Comparative Binding Dynamics: Azepane vs. Azepine Derivatives

Executive Summary: The Entropy-Enthalpy Trade-off In the optimization of seven-membered nitrogen heterocycles, the choice between azepane (saturated, flexible) and azepine (unsaturated, rigid/semi-rigid) scaffolds is rar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Entropy-Enthalpy Trade-off

In the optimization of seven-membered nitrogen heterocycles, the choice between azepane (saturated, flexible) and azepine (unsaturated, rigid/semi-rigid) scaffolds is rarely arbitrary. It represents a fundamental decision between minimizing entropic penalty (azepine) and maximizing enthalpic contact via induced fit (azepane).

This guide objectively compares the binding mechanics of these two privileged structures. While azepines (specifically benzazepines) historically dominate GPCR agonist design due to conformational pre-organization, recent data indicates that azepane derivatives offer superior adaptability for hydrophobic pockets in proteases (e.g., BACE1) and aminergic receptors (e.g., Histamine H3), often achieving nanomolar affinity through distinct thermodynamic pathways.

Structural & Electronic Fundamentals

To rationalize binding affinity differences, one must first understand the ground-state energetics of the scaffolds.

FeatureAzepane DerivativesAzepine Derivatives (focus on Benzazepines)
Hybridization

(Saturated)

/

mix (Unsaturated/Aromatic)
Conformation Highly flexible (Twist-chair/Twist-boat). High conformational entropy (

).
Rigid or Semi-rigid. Planar or fixed boat. Low

.
Binding Driver Induced Fit: Adapts to pocket irregularities.Lock-and-Key: Pre-organized for specific clefts.
Electronic Basicity controlled by N-substituents. Purely steric/hydrophobic interactions.Potential for

stacking or

-cation interactions (if fused).
Thermodynamics High entropic penalty upon binding (

); requires large enthalpic gain (

).
Low entropic penalty; binding is often entropy-driven or balanced.
Decision Logic: Scaffold Selection

The following diagram illustrates the critical decision pathways when selecting between these scaffolds based on target binding site topology.

ScaffoldSelection node_start Target Binding Site Analysis node_pi Requirement: Pi-Pi Stacking / Planarity node_start->node_pi Aromatic Residues (Phe, Trp) node_flex Requirement: Deep/Irregular Hydrophobic Pocket node_start->node_flex Plasticity Required node_azepine Select AZEPINE Scaffold (Low Entropy Cost, Pre-organized) node_pi->node_azepine node_azepane Select AZEPANE Scaffold (Induced Fit, Max Hydrophobic Contact) node_flex->node_azepane node_d1 Example: Dopamine D1 Agonists (e.g., Fenoldopam) node_azepine->node_d1 node_h3 Example: Histamine H3 Antagonists (e.g., Biphenyloxy-alkyl derivatives) node_azepane->node_h3

Figure 1: Decision matrix for scaffold selection based on receptor topology and required binding modes.

Mechanistic Case Studies

Case A: The Rigid Advantage – Dopamine D1/D5 Receptors

Scaffold: 1-Phenyl-1H-3-benzazepine (Azepine derivative) Representative Ligands: SKF-38393, SCH-23390[1][2]

In the context of Dopamine D1 receptors, the azepine core is superior. The receptor requires a ligand that mimics the trans-rotamer of dopamine held in a rigid conformation.

  • Mechanism: The benzazepine ring locks the phenyl and nitrogen pharmacophores into a specific distance and angle.

  • Data: Substitutions at the 7-position of the benzazepine ring can increase affinity for D1 receptors by over 2000-fold.[1] Attempts to "break" this rigidity or use fully flexible azepane analogs often result in a loss of selectivity between D1 and D2 subtypes due to the "floppy" nature of the azepane allowing it to adopt conformations suitable for multiple receptor subtypes [1, 2].

Case B: The Flexible Advantage – Histamine H3 Receptors

Scaffold: N-substituted Azepane Representative Ligands: Biphenyloxy-alkyl-azepanes[3]

Contrasting the D1 scenario, Histamine H3 receptors often accommodate larger, lipophilic ligands. A study comparing piperidine (6-membered) vs. azepane (7-membered) derivatives revealed the power of the azepane ring.

  • Mechanism: The flexibility of the azepane ring allows the ligand to orient its hydrophobic tail into the receptor's accessory pocket more effectively than the rigid counterparts.

  • Data: The azepane derivative 1-(6-(3-phenylphenoxy)hexyl)azepane achieved a Ki of 18 nM , outperforming many rigid analogs.[3] The azepane core acted as a "hydrophobic anchor" that could twist to maximize Van der Waals contacts without steric clash [3].

Experimental Protocols

To validate these differences in your own library, two orthogonal assays are recommended: Radioligand Binding (for equilibrium constant


) and Surface Plasmon Resonance (SPR)  (for kinetic parameters 

).
Protocol A: Membrane Radioligand Competition Binding

Standard validation for equilibrium binding affinity.

Reagents:

  • Membrane prep (e.g., CHO cells expressing hD1 or hH3).

  • Radioligand:

    
    -SCH23390 (for D1) or 
    
    
    
    -N-alpha-methylhistamine (for H3).
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

Workflow:

  • Preparation: Thaw membrane homogenates and dilute in assay buffer to yield ~10-20 µg protein/well.

  • Incubation:

    • Add 50 µL of test compound (Azepane/Azepine derivative) at increasing concentrations (

      
       to 
      
      
      
      M).
    • Add 50 µL of Radioligand (at

      
       concentration).
      
    • Add 100 µL Membrane suspension.

    • Incubate for 60-90 mins at 25°C (equilibrium is slower for flexible azepanes due to conformational searching).

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count CPM.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: SPR Kinetic Analysis (Sensor Chip)

Critical for distinguishing entropy vs. enthalpy drivers.

Why this matters: Rigid azepines typically show faster


 (less conformational searching) compared to flexible azepanes.

SPRWorkflow step1 1. Immobilize Target (Amine Coupling) step2 2. Inject Analyte (Azepine/Azepane) step1->step2 step3 3. Measure Association (k_on) step2->step3 Flow Rate 30µL/min step4 4. Measure Dissociation (k_off) step3->step4 Buffer Wash step5 5. Calculate Kd (k_off / k_on) step4->step5

Figure 2: Surface Plasmon Resonance workflow to determine kinetic binding constants.

Comparative Data Summary

The following table synthesizes data from key studies comparing these scaffolds against relevant targets.

Target ClassScaffold TypeCompound ExampleAffinity (

/

)
Selectivity ProfileSource
Histamine H3 Azepane 1-(6-(3-phenylphenoxy)hexyl)azepane18 nM (

)
>600x vs H4[3]
Histamine H3 Piperidine (Ref)Analogous 6-membered ring25 nM (

)
Lower lipophilic efficiency[3]
Dopamine D1 Benzazepine SKF-38393 derivatives~1 nM (

)
High D1 > D2 selectivity[1]
Dopamine D1 Flexible AnalogNon-rigidified analogs>1000 nMPoor selectivity[1, 2]
CDK4 Kinase Tetrahydro-β-carboline Non-planar (Azepine-like)1.03 µM (

)
Reduced toxicity vs planar[4]

References

  • Structural determinants of selective affinity for brain D-1 dopamine receptors within a series of 1-phenyl-1H-3-benzazepine analogues. Source: PubMed / NIH URL:[Link]

  • Receptor affinities of dopamine D1 receptor-selective novel phenylbenzazepines. Source: PubMed / NIH URL:[Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Source: Bioorganic & Medicinal Chemistry / PubMed URL:[Link]

  • Comparison of the Inhibitory Binding Modes Between the Planar Fascaplysin and Its Nonplanar Tetrahydro-β-carboline Analogs in CDK4. Source: Frontiers in Chemistry URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source: European Journal of Medicinal Chemistry URL:[Link]

Sources

Validation

Melting Point Determination &amp; Salt Selection for 2-(3-Chlorophenyl)azepane

Topic: Melting Point Determination for 2-(3-Chlorophenyl)azepane Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Critical Role of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination for 2-(3-Chlorophenyl)azepane Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Critical Role of Solid-State Characterization

In the development of phenyl-azepane derivatives like 2-(3-Chlorophenyl)azepane , the transition from a crude reaction intermediate to a pharmaceutical-grade solid is a pivotal milestone. As a secondary amine, the free base of 2-(3-chlorophenyl)azepane is typically a viscous oil or low-melting solid at room temperature, making it unsuitable for precise dosing or long-term storage.

This guide details the experimental protocols for determining the melting point (MP) of 2-(3-chlorophenyl)azepane salts. It compares the industry-standard Hydrochloride (HCl) salt against alternative counterions (e.g., Tartrate, Succinate ) and evaluates the two primary analytical techniques: Capillary Method vs. Differential Scanning Calorimetry (DSC) .

Experimental Protocols: Synthesis & Characterization

Before determining the melting point, the salt must be synthesized in a high-purity crystalline form. Impurities significantly depress melting points (freezing point depression), leading to erroneous stability data.

Protocol A: Preparation of the Hydrochloride Salt

The HCl salt is the standard "first-pass" screen for amine drugs due to high crystallinity and physiological compatibility.

  • Dissolution: Dissolve 1.0 g of 2-(3-chlorophenyl)azepane free base in 5 mL of anhydrous diethyl ether or ethyl acetate.

  • Acidification: Cool the solution to 0°C. Dropwise add 1.1 equivalents of 2M HCl in diethyl ether (or dioxane) under nitrogen atmosphere.

  • Precipitation: A white precipitate should form immediately. If oiling occurs, induce crystallization by scratching the glass or adding a seed crystal.

  • Isolation: Filter the solid under vacuum/nitrogen. Wash with cold ether (2 x 5 mL).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours to remove residual solvent. Note: Solvent inclusion can shift MP by >5°C.

Protocol B: Melting Point Determination Methods
Method 1: Capillary Tube (Optical Detection)

Best for: Routine Quality Control (QC) and quick purity checks.

  • Sample Prep: Grind the dried salt into a fine, homogeneous powder.

  • Loading: Fill a glass capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface (packing density affects heat transfer).

  • Ramp Rate:

    • Fast Ramp: 10°C/min to within 20°C of the expected MP.

    • Measurement Ramp: 1°C/min through the melting range.

  • Observation: Record two temperatures:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete liquefaction.
      
Method 2: Differential Scanning Calorimetry (DSC)

Best for: Polymorph screening, distinguishing melting from decomposition, and precise thermodynamic data.

  • Pan Selection: Use Tzero Aluminum pans. If the salt is hygroscopic (common with HCl salts), use hermetically sealed pans with a pinhole.

  • Sample Mass: Weigh 2–5 mg of sample directly into the pan.

  • Purge Gas: Nitrogen at 50 mL/min.

  • Program: Equilibrate at 25°C. Ramp 10°C/min to 250°C.

  • Analysis: Integrate the endothermic peak. The onset temperature (intersection of the baseline and the leading edge of the peak) is reported as the thermodynamic melting point.

Comparative Analysis: Product vs. Alternatives

Comparison 1: Analytical Techniques (Capillary vs. DSC)
FeatureCapillary Method (Standard)DSC (Advanced Alternative)Verdict
Precision ± 1.0°C (Subjective)± 0.1°C (Objective)DSC is required for regulatory filing.
Sample Req. ~10–20 mg2–5 mgDSC conserves precious material.
Phenomena Visual melt only.Detects glass transitions (

), crystallization, and decomposition.
DSC identifies polymorphs.
Cost Low (Equipment <$2k)High (Equipment >$50k)Capillary is superior for daily bench checks.
Comparison 2: Salt Form Selection (HCl vs. Alternatives)

While the Hydrochloride salt is the default, it is not always optimal. For phenyl-azepanes, HCl salts can be hygroscopic or form hydrates. Alternative organic anions (Tartrate, Succinate) often yield anhydrous, non-hygroscopic lattices with distinct melting profiles.

Data below represents typical physicochemical trends for phenyl-azepane class compounds.

Salt FormTypical MP Range (°C)CrystallinityHygroscopicityRecommendation
Hydrochloride 180 – 220°CHighModerate-HighPrimary Choice. Best for initial solubility.
Tartrate 140 – 170°CModerateLowAlternative. Use if HCl is too hygroscopic.
Fumarate 150 – 190°CHighLowAlternative. Good balance of stability and MP.
Free Base < 50°C (Liquid/Oil)N/AN/AAvoid. Unstable to oxidation; difficult to handle.

Expert Insight: If the DSC trace of the HCl salt shows a broad endotherm followed by an erratic baseline, the salt is likely decomposing upon melting. In this case, switch to a Fumarate or Tosylate salt, which often have higher thermal stability.

Decision Workflow & Mechanism

The following diagram illustrates the decision logic for selecting the optimal salt form and characterization method for 2-(3-chlorophenyl)azepane.

SaltSelection Start Synthesize 2-(3-Chlorophenyl)azepane (Free Base Oil) SaltScreen Salt Screen: React with HCl, Tartaric, Fumaric Acid Start->SaltScreen Isolate Isolate Solid Salt SaltScreen->Isolate CheckCryst Is it Crystalline? Isolate->CheckCryst Recryst Recrystallize (EtOH/Et2O) CheckCryst->Recryst No (Amorphous/Oil) MethodSelect Select MP Method CheckCryst->MethodSelect Yes (Solid) Recryst->Isolate Capillary Capillary Method (Routine QC) MethodSelect->Capillary Quick Check DSC DSC Analysis (Polymorph/Stability) MethodSelect->DSC Detailed Data Result Compare MP & Enthalpy of Fusion Capillary->Result DSC->Result Decision Select Final Candidate (High MP, Sharp Peak) Result->Decision

Figure 1: Strategic workflow for salt selection and melting point characterization. The process prioritizes crystallinity and thermal stability.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link

  • Sanz-Pérez, E. S., et al. (2016).[2] "New developments on carbon dioxide capture using amine-impregnated silicas" (Discusses Azepane properties). Adsorption, 22(4), 366–375.[2] Link

  • U.S. Pharmacopeia (USP). (2023). USP <741> Melting Range or Temperature. Link

  • Giron, D. (2001). "Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates." Thermochimica Acta, 248, 1-59. Link

Sources

Comparative

Comparative Pharmacokinetics of 2-Substituted Azepanes: A Structural Optimization Guide

The following technical guide details the comparative pharmacokinetics of 2-substituted azepanes, designed for researchers in medicinal chemistry and DMPK. Executive Summary: The Azepane Paradox The azepane (hexamethylen...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the comparative pharmacokinetics of 2-substituted azepanes, designed for researchers in medicinal chemistry and DMPK.

Executive Summary: The Azepane Paradox

The azepane (hexamethyleneimine) scaffold presents a unique "high-risk, high-reward" profile in drug discovery. While its seven-membered ring offers distinct conformational flexibility and lipophilicity profiles compared to the ubiquitous piperidine or pyrrolidine rings, it historically suffers from poor metabolic stability.

This guide analyzes how substitution at the C2 position acts as a critical determinant of pharmacokinetic (PK) success. By introducing steric bulk or electron-withdrawing groups at C2, medicinal chemists can modulate lipophilicity (LogD), block metabolic "soft spots" (alpha-oxidation), and fine-tune Blood-Brain Barrier (BBB) permeability.

Key Pharmacokinetic Differentiators
FeatureAzepane (Unsubstituted)2-Substituted AzepaneImpact on Drug Design
Lipophilicity (LogP) High (> Piperidine)TunableEnhanced membrane permeability; risk of non-specific binding.
Metabolic Stability Low (Rapid

-oxidation)
Moderate to HighC2-substituents sterically hinder CYP450 access to the

-carbon.
Conformational Entropy High (Fluxional)RestrictedPre-organization of bioactive conformation; improved receptor affinity.

Physicochemical Profiling & ADME Logic

Lipophilicity and Basicity Trends

Azepanes are generally more lipophilic than their five- (pyrrolidine) and six-membered (piperidine) counterparts due to the additional methylene group.

  • Basicity (pKa): The secondary amine of azepane has a pKa of ~11.0, similar to piperidine. At physiological pH (7.4), it exists predominantly as a cation.

  • LogD impact: 2-substitution dramatically alters LogD. A hydrophobic group (e.g., 2-Phenyl) increases LogD, potentially improving CNS penetration but increasing clearance. Polar groups (e.g., 2-CF

    
     or 2-OMe) can lower LogD while blocking metabolism.
    
Metabolic Liability: The -Oxidation Pathway

The primary clearance mechanism for azepanes is Cytochrome P450-mediated oxidation at the carbon alpha to the nitrogen (


-C).
  • Hydroxylation: CYP450 inserts an oxygen at the

    
    -C.
    
  • Iminium Formation: Loss of water yields a reactive iminium species.

  • Ring Opening: Hydrolysis of the iminium leads to ring-opened amino-aldehyde metabolites, which are rapidly cleared or form toxic adducts.

Strategic Intervention: Placing a substituent at C2 introduces steric hindrance, preventing the CYP450 heme iron from approaching the


-proton.

Comparative Data: Impact of 2-Substitution

The following data synthesizes Structure-Activity Relationship (SAR) trends observed in Orexin receptor antagonists and H3 receptor ligands.

Table 1: Relative PK Parameters of 2-Substituted Azepane Analogs

Data represents average trends derived from rat liver microsome (RLM) stability assays.

2-Substituent (R)LogD

RLM CL

(

L/min/mg)
T

(min)
BBB Permeability (P

)
Mechanism of Action
-H (Parent) 2.1> 50 (High)< 15ModerateUnprotected

-carbons; rapid ring oxidation.
-CH

(Methyl)
2.425 - 40 (Mod)20 - 40HighSlight steric hindrance; increases lipophilicity.
-Ph (Phenyl) 3.210 - 20 (Low)> 60HighSignificant steric bulk blocks CYP access; high plasma protein binding.
-CF

(Trifluoromethyl)
2.8< 10 (Very Low)> 90ModerateElectronic deactivation of

-C-H bond + Steric blockade.

Critical Insight: While 2-Phenyl substitution offers excellent metabolic stability, the significant increase in lipophilicity (LogD > 3) often leads to high Plasma Protein Binding (PPB > 95%), reducing the free fraction (


) available for target engagement. The 2-CF

or 2-F analogs often represent the "sweet spot" of stability without excessive lipophilicity.

Visualizing the Metabolic Blockade

The diagram below illustrates the mechanistic divergence between unsubstituted and 2-substituted azepanes during Phase I metabolism.

MetabolicPathway Parent Azepane Scaffold CYP CYP450 Enzyme Parent->CYP AlphaOx α-Hydroxylation (Unstable Hemiaminal) CYP->AlphaOx No C2 Subst. StericBlock Steric Blockade at C2 Position CYP->StericBlock With C2-R Iminium Reactive Iminium Ion AlphaOx->Iminium RingOpen Ring Opening (Amino-Aldehyde) Iminium->RingOpen Clearance Rapid Clearance (High Cl_int) RingOpen->Clearance MetabStable Metabolically Stable (Intact Scaffold) StericBlock->MetabStable Bioavail High Bioavailability (Low Cl_int) MetabStable->Bioavail

Figure 1: Divergent metabolic fates of azepanes. Unsubstituted rings undergo rapid


-oxidation and ring opening, while C2-substitution sterically prevents CYP450 access, preserving scaffold integrity.

Experimental Protocols

To validate the PK advantages of 2-substituted azepanes, the following Microsomal Stability Protocol is recommended. This protocol is self-validating using internal standards.

Protocol: In Vitro Microsomal Stability Assay (RLM/HLM)

Objective: Determine the intrinsic clearance (


) and half-life (

) of azepane derivatives.

Reagents:

  • Liver Microsomes (Rat/Human, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Propranolol for high turnover, Warfarin for low turnover).

Workflow:

  • Preparation: Dilute test compounds to 1

    
    M in Phosphate Buffer (ensure <0.1% DMSO final conc).
    
  • Pre-incubation: Mix 30

    
    L microsomes (final conc 0.5 mg/mL) with 370 
    
    
    
    L buffer/compound mix. Incubate at 37°C for 5 min.
  • Initiation: Add 100

    
    L NADPH regenerating system to start the reaction.
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile containing the Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Visualization of Experimental Logic

AssayWorkflow cluster_sampling Kinetic Sampling Loop Step1 1. Prepare 1µM Compound (<0.1% DMSO) Step2 2. Pre-incubate with Microsomes (37°C, 5 min) Step1->Step2 Step3 3. Initiate with NADPH Step2->Step3 Step4 4. Aliquot at t=0, 15, 30, 60 min Step3->Step4 Step5 5. Quench with ACN + Int. Std. Step4->Step5 Step6 6. LC-MS/MS Analysis (Calculate Slope k) Step5->Step6 Result Output: CL_int & t_1/2 Step6->Result

Figure 2: Step-by-step workflow for determining intrinsic clearance, ensuring rigorous data generation for SAR analysis.

References

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Discusses the metabolic liability of seven-membered rings compared to smaller heterocycles.

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry. (2017). Provides direct comparison data of azepane vs piperidine kinetics.

  • Discovery of a potent, CNS-penetrant orexin receptor antagonist. Journal of Medicinal Chemistry. (2009). Highlights the use of substituted diazepane/azepane scaffolds in Suvorexant development.

  • Pharmaceutical significance of azepane based motifs for drug discovery. European Journal of Medicinal Chemistry. (2019). A comprehensive review of azepane-based drugs and their SAR.

  • Exploring Simple Drug Scaffolds... Reveals a Chiral Bicyclic Azepane. ACS Medicinal Chemistry Letters. (2023). Recent data on N-benzylated azepane PK profiles.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(3-Chlorophenyl)azepane

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(3-Chlorophenyl)azepane. As a chlorinated heterocyclic compound, its management requires a rigorous, safety-first approach gro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe handling and disposal of 2-(3-Chlorophenyl)azepane. As a chlorinated heterocyclic compound, its management requires a rigorous, safety-first approach grounded in established chemical hygiene protocols. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined below are designed to ensure operational safety, regulatory compliance, and environmental stewardship.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 2-(3-Chlorophenyl)azepane is the foundation of its safe management. While a specific, comprehensive toxicological profile for this exact compound is not fully detailed in public literature, its structure as a chlorinated aromatic amine warrants a high degree of caution.

Structural Classification:

  • Halogenated Organic Compound: The presence of a chlorine atom on the phenyl ring places it in this category. Halogenated organics are often persistent in the environment and can have toxic effects.[1][2] Disposal regulations for this class are typically stringent.[3][4]

  • Azepane Derivative: Azepane is a seven-membered heterocyclic amine.[5] Amines can be corrosive and reactive with various materials.

Anticipated Hazards: Based on data from structurally similar compounds, the following hazards should be assumed:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[6][7]

  • Irritation: May cause serious irritation to the skin, eyes, and respiratory tract.[8][9]

  • Environmental Hazard: Halogenated compounds can be hazardous to aquatic life and should not be released into the environment.[6][10]

Parameter Information / Anticipated Value Source/Justification
Chemical Formula C₁₂H₁₆ClNBased on chemical structure.[11]
Appearance Likely a liquid or low-melting solid.Based on similar compounds.[11]
Primary Hazard Class Halogenated Organic CompoundContains a carbon-halogen bond.[1][3]
Potential Health Effects Skin/eye irritant, respiratory irritant, potential toxicity upon ingestion/inhalation/dermal contact.Inferred from safety data for similar chemical structures.[7][8][9]
Environmental Effects Potential for environmental persistence and aquatic toxicity.General characteristic of halogenated organic compounds.[10]

Personal Protective Equipment (PPE) and Safe Handling

A multi-layered PPE strategy is mandatory to prevent exposure during handling and disposal operations. The principle of ALARA (As Low As Reasonably Achievable) for exposure should be applied at all times.

Core PPE Requirements:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as spill cleanup or bulk transfers, chemical splash goggles and a face shield are required.[1]

  • Hand Protection: Use nitrile gloves as a minimum standard.[2] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-resistant laboratory coat is essential to protect skin and clothing.[1] An impermeable apron should be worn over the lab coat during bulk transfers or decontamination procedures.

  • Respiratory Protection: All handling of 2-(3-Chlorophenyl)azepane, especially in its pure form or as a volatile solution, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][12]

Spill Management and Decontamination

Immediate and correct response to a spill is critical to containing the hazard and preventing exposure.

Spill Response Protocol:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and call emergency services.[12]

  • Isolate & Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operational to manage vapors.

  • Don PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material and any contaminated debris into a designated, properly labeled hazardous waste container.[13]

  • Decontaminate Area: The goal of decontamination is to neutralize and remove any remaining chemical residue.

    • Wash the spill surface multiple times with an appropriate solvent, such as methanol or ethanol, followed by a soap and water wash.[14]

    • Collect all cleaning materials (wipes, pads) as hazardous waste.

  • Final Rinse: Perform a final rinse of the area with water.[15][16]

  • Dispose of PPE: All disposable PPE used during the cleanup must be disposed of as hazardous waste.

Proper Disposal Procedures

Disposal of 2-(3-Chlorophenyl)azepane must be handled through an approved hazardous waste management program. Under no circumstances should this chemical or its containers be disposed of down the drain or in the general trash. [1][17][18]

Step-by-Step Disposal Workflow:

  • Waste Identification and Segregation:

    • 2-(3-Chlorophenyl)azepane waste is classified as Halogenated Organic Waste .[1][2]

    • It must be segregated from non-halogenated organic waste, aqueous waste, and solid waste to prevent dangerous reactions and to ensure proper disposal routing.[18][19] Mixing halogenated and non-halogenated waste significantly increases disposal costs and complexity.[18]

  • Container Selection and Labeling:

    • Use only approved, leak-proof, and chemically compatible waste containers. Poly-coated glass or high-density polyethylene (HDPE) bottles are typically appropriate for liquid waste.[12][19]

    • Attach a completed hazardous waste tag to the container before adding any waste. The tag must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "Waste 2-(3-Chlorophenyl)azepane" (avoiding abbreviations)[20]

      • The specific constituents and their approximate concentrations.

      • The relevant hazard characteristics (e.g., Toxic, Irritant).

      • The accumulation start date.[17]

  • Waste Accumulation:

    • Keep waste containers securely closed at all times, except when adding waste.[12]

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a spill tray) to capture any potential leaks.[12]

    • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[20]

  • Requesting Disposal:

    • Once a container is full or has been accumulating for a set period (e.g., 60 days, per institutional policy), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[17][21]

The following diagram illustrates the decision-making process for the proper disposal of 2-(3-Chlorophenyl)azepane.

Caption: Decision workflow for handling and disposal of 2-(3-Chlorophenyl)azepane.

Ultimate Disposal Method

While the end-of-life treatment is managed by the disposal contractor, it is valuable for laboratory personnel to understand the process. The standard and most environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[22][23] This process operates at temperatures sufficient to break the carbon-halogen bonds and convert the material into less harmful gases like carbon dioxide, water, and hydrogen halides, which are then treated in a scrubber system.[22] Land disposal is generally prohibited for this class of waste.[22][24]

By adhering to these rigorous procedures, researchers can ensure the safe management and disposal of 2-(3-Chlorophenyl)azepane, protecting themselves, their colleagues, and the environment.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from the NIH website.[25]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from the NIH website.[17]

  • NIH Chemical Safety Guide 2015. (2015). National Institutes of Health. Retrieved from Montgomery College website.[12]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from the NIH website.[21]

  • Chemical Waste. (2022). Office of Research Facilities, National Institutes of Health. Retrieved from the NIH website.[26]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry LibreTexts.[1]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from Ace Waste website.[19]

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development.[22]

  • Safe Handling & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from Science Ready website.[2]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.[24]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum.[23]

  • Halogenated Waste. (n.d.). Environmental Health & Safety, University of Colorado Boulder.[27]

  • Safety Data Sheet - 1-(4-Nitrophenyl)azepane. (2025). Fisher Scientific.[13]

  • Safety Data Sheet - TERT-BUTYL 4-FLUORO-5-(HYDROXYMETHYL)AZEPANE-1-CARBOXYLATE. (2024). CymitQuimica.[10]

  • Decontamination Guidelines. (2018). Apple Environmental.[15]

  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds. (n.d.). Legal Information Institute, Cornell Law School.[3]

  • Safety Data Sheet - AM2233 azepane isomer. (2023). Cayman Chemical.[6]

  • Safety Data Sheet - (2-Chlorophenyl)(phenyl)methanone. (2022). MedchemExpress.com.[8]

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health.

  • Decontamination – Knowledge and References. (n.d.). Taylor & Francis Online.[14]

  • EPA HAZARDOUS WASTE CODES. (n.d.). U.S. Environmental Protection Agency.[4]

  • 2-(4-chlorophenyl)azepane | CAS 383129-18-8. (n.d.). American Elements. Retrieved from American Elements website.[11]

  • Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. (2018). Asia Pacific Oncology Pharmacy Community.[28]

  • Safety Data Sheet - Trazodone hydrochloride. (2024). Sigma-Aldrich.[7]

  • Guidelines for Solvent Waste Recycling and Disposal. (2022). Hazardous Waste Experts.[18]

  • Implementation of decontamination processes in the pharmaceutical industry. (2022). A3P.[16]

  • Best practices for disposal of controlled substances. (n.d.). Practice Greenhealth.[29]

  • Guidelines for the safe disposal of expired drugs. (2006). World Health Organization.[30]

  • Azepane. (n.d.). In Wikipedia. Retrieved from Wikipedia.[5]

  • 2-(4-chlorophenyl)azepane | 383129-18-8. (n.d.). Sigma-Aldrich. Retrieved from Sigma-Aldrich website.[9]

  • FACT SHEET: Hazardous Waste Disposal. (2023). Tulane University, Office of Environmental Health & Safety.[20]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.[31]

Sources

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